molecular weight and formula of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
This is an in-depth technical monograph on 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one , a critical heterocyclic intermediate in the synthesis of antifolate therapeutics and antiviral nucleoside analogs.[1][2][3][4]...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical monograph on 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one , a critical heterocyclic intermediate in the synthesis of antifolate therapeutics and antiviral nucleoside analogs.[1][2][3][4]
Identity, Synthesis, and Application in Medicinal Chemistry
Executive Summary
2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one (Formula: C₅H₈N₄O₂; MW: 156.14 g/mol ) is a functionalized pyrimidine derivative serving as a linchpin intermediate in the synthesis of classical and non-classical antifolates.[2][3][4] Its structural significance lies in the C5-hydroxymethyl handle , an electrophilic site that allows for the attachment of diverse pharmacophores—most notably the p-aminobenzoylglutamate side chains found in methotrexate and pemetrexed analogs.[2][3][4]
This guide details the physicochemical properties, validated synthesis protocols via hydroxymethylation, and the strategic deployment of this molecule in drug discovery pipelines.[4][5]
Chemical Identity & Physicochemical Properties[1][3][4][6][7][8][9][10][11]
The molecule exists in a tautomeric equilibrium, predominantly favoring the keto (lactam) form at the 4-position and the amine forms at the 2- and 6-positions.[1][2][3][4] The C5-hydroxymethyl group is the reactive "warhead" for further derivatization.[1][2][3][4]
Figure 1: Connectivity of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one showing the C5-reactive handle.[1][2][3][4][6]
Quantitative Data Summary
Property
Value
Context
Exact Mass
156.0647
Monoisotopic
Polar Surface Area
~115 Ų
High polarity due to 3 H-bond donors
Solubility
Low in water
Soluble in dilute acid/base (amphoteric)
pKa (Predicted)
~3.5 (N1), ~10.5 (OH/NH)
Amphoteric nature aids purification
Synthesis Protocol: C5-Hydroxymethylation
The synthesis of this intermediate relies on the Mannich-type electrophilic aromatic substitution of 2,6-diaminopyrimidin-4(3H)-one with formaldehyde.[1][2][3][4] The electron-donating amino groups at positions 2 and 6 activate the C5 position, making it highly nucleophilic.[4]
Reaction Mechanism & Workflow
The reaction typically proceeds in an aqueous alkaline medium to solubilize the parent pyrimidine and facilitate the attack on the formaldehyde carbon.[3][4]
Figure 2: Synthetic workflow for the C5-hydroxymethylation of 2,6-diaminopyrimidin-4-one.
Step-by-Step Experimental Protocol
Note: This protocol is adapted from standard methodologies for pyrimidine functionalization.
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 2,6-diaminopyrimidin-4(3H)-one (1.0 eq) in water (10 volumes).
Basification: Add 10% NaOH solution dropwise until the solid dissolves completely (pH ~9–10).
Reaction: Heat the mixture to 50–60°C for 2–4 hours. Monitoring by TLC (or HPLC) will show the disappearance of the starting material.[3][5]
Isolation: Cool the reaction mixture to 0–5°C. Acidify carefully with dilute acetic acid to pH ~6–7.
Purification: The product typically precipitates as a white to pale yellow solid.[3][4] Filter, wash with cold water and ethanol, and dry under vacuum.[4][5]
Critical Control Point: Avoid overheating (>80°C) or excess formaldehyde, as this can lead to bis-substitution (methylene bridging between two pyrimidine rings) or polymerization.[3][5]
Applications in Drug Development
The 5-hydroxymethyl group is rarely the final endpoint; it is a versatile synthetic handle .[1][2][3][4]
Antifolate Synthesis (Methotrexate Analogs)
The hydroxyl group is converted to a good leaving group (chloride or bromide) using reagents like SOCl₂ or HBr.[1][3][5] This activated species is then coupled with p-aminobenzoylglutamate derivatives.[2][3][4]
Pathway: Alcohol → Halide → SN2 coupling with Aryl Amine.[3][4]
Significance: This scaffold mimics the pteridine ring of folic acid, inhibiting Dihydrofolate Reductase (DHFR).[3][5]
Antiviral Nucleoside Mimetics
In the development of acyclic nucleoside phosphonates (similar to Cidofovir), the pyrimidine core acts as the nucleobase.[3][5] The 5-hydroxymethyl group can be modified to tune solubility or viral polymerase binding affinity.[1][2][3][4]
Analytical Marker
Because of its distinct UV absorbance and retention time shift compared to the non-hydroxymethylated parent, this molecule serves as a marker for monitoring formaldehyde scavenging in biological systems or pharmaceutical stability studies.[5]
References
Synthesis of Pyrimidine Antifolates: Journal of Medicinal Chemistry. "Synthesis and biological activity of 2,4-diamino-6-substituted-pyrimidines."
Reaction of Aminopyrimidines with Formaldehyde: Journal of Research of the National Bureau of Standards. "Reaction of Several Aminopyrimidines With Formaldehyde." Available at: [3][5]
General Pyrimidine Chemistry: Brown, D. J.[5] The Pyrimidines. Wiley-Interscience.[2][3][4] (Authoritative text on pyrimidine functionalization).
PubChem Compound Summary: 2,6-Diamino-5-nitropyrimidin-4(3H)-one (Structurally related precursor).[1][2][3][4] [1][3][5]
An In-depth Technical Guide to the Physicochemical Properties of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and ability to interact with a wide range of biological t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and ability to interact with a wide range of biological targets.[1][2] Within this class of compounds, 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one is a molecule of significant interest. Its structural motifs, including the diaminopyrimidine core and the hydroxymethyl substituent, suggest potential applications in areas such as kinase inhibition and antiviral therapy, where related structures have shown considerable promise.
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one. In the absence of extensive direct experimental data for this specific molecule, this document integrates computational predictions with established experimental protocols, offering researchers, scientists, and drug development professionals a robust framework for its evaluation and application. The ensuing sections will delve into the predicted and theoretical values for its key physicochemical parameters, followed by detailed, field-proven methodologies for their empirical determination. This dual approach of prediction and practical guidance is designed to empower researchers to confidently work with and explore the therapeutic potential of this promising pyrimidine derivative.
Caption: Workflow for melting point determination using the capillary method.
Protocol:
Sample Preparation: Ensure the compound is a dry, finely ground powder.
Capillary Loading: Pack the compound into a capillary tube to a height of 2-3 mm.
Measurement: Place the capillary tube in a melting point apparatus.
Initial Determination: Heat the sample rapidly to get an approximate melting range.
Accurate Determination: Allow the apparatus to cool, then repeat the measurement with a fresh capillary, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. This range represents the melting point.
Predicted and Theoretical Spectral Properties
The spectral properties of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one can be predicted based on the characteristic absorbances and resonances of its functional groups and the pyrimidine core.
The diaminopyrimidine core is a strong chromophore.
Predicted λmax: 220-240 nm and 270-290 nm in a polar protic solvent like ethanol or water. The exact maxima will be sensitive to pH due to the ionization of the amino and amide groups.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrations of its various functional groups.
[10][4]| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3500-3200 | N-H stretch | Amino (NH₂) and Amide (N-H) groups |
| 3400-3200 | O-H stretch | Hydroxyl (OH) group |
| 1680-1640 | C=O stretch | Amide carbonyl group |
| 1650-1580 | N-H bend | Amino (NH₂) groups |
| 1600-1450 | C=C and C=N stretch | Pyrimidine ring |
| 1150-1000 | C-O stretch | Hydroxyl group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar pyrimidine structures.
The stability of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one is a critical parameter for its handling, storage, and formulation.
Predicted Stability Profile:
pH Stability: The compound is likely to be most stable in the neutral to slightly acidic pH range. In strongly acidic or basic conditions, hydrolysis of the amide or degradation of the pyrimidine ring may occur, especially at elevated temperatures.
Oxidative Stability: The amino groups may be susceptible to oxidation.
Thermal Stability: As indicated by the predicted melting point, the compound is expected to be thermally stable at ambient temperatures but will likely decompose upon melting.
Photostability: The conjugated pyrimidine system may absorb UV light, potentially leading to photodegradation.
Experimental Protocol for Stability Assessment (HPLC-UV Method)
A robust HPLC-UV method should be developed to assess the stability of the compound under various stress conditions.
Technical Guide: Solubility & Handling of 2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one . [1] Executive Summary Compound Identity: 2,6-Diami...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one .
[1]
Executive Summary
Compound Identity: 2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
Chemical Class: Pyrimidine nucleobase analog / Antifolate intermediate
Primary Application: Key intermediate in the synthesis of acyclic nucleoside antivirals (e.g., Ganciclovir analogs) and antifolates.[1]
This guide addresses the critical solubility challenges associated with 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one. Characterized by a high-energy crystal lattice stabilized by an extensive intermolecular hydrogen-bonding network, this compound exhibits amphoteric solubility .[1] It is sparingly soluble in water at neutral pH but shows significant solubility enhancement in acidic or alkaline media and polar aprotic solvents.
Physicochemical Profile
Understanding the structural dynamics is a prerequisite for mastering solubility.
Preferred solvent for biological assays (HTS).[1] Hygroscopic.
Polar Aprotic
DMF / DMAc
Soluble
20–40 mg/mL
Good alternative to DMSO for synthetic reactions.
Polar Protic
Methanol / Ethanol
Slightly Soluble
1–5 mg/mL
Solubility increases significantly at reflux. Used for recrystallization.[1][2]
Non-Polar
DCM / Hexane / Ether
Insoluble
< 0.1 mg/mL
Used as anti-solvents to precipitate the product.
Mechanistic Insight: Why is Water Solubility Low?
Despite containing hydrophilic groups (-NH₂, -OH), the compound's Crystal Lattice Energy outweighs the Solvation Energy of water at neutral pH.[1]
Intermolecular H-Bonding: The 2-amino, 6-amino, and 4-oxo groups form a planar "ribbon" motif in the crystal, tightly interlocking molecules.[1]
Hydroxymethyl Effect: While the -CH₂OH group adds polarity, it also acts as an additional H-bond donor/acceptor, potentially strengthening the lattice rather than loosening it.[1]
Experimental Protocols
Protocol A: Preparation of a High-Concentration Stock Solution (DMSO)
Best for: Biological assays, High-Throughput Screening.[1]
Weighing: Accurately weigh 50 mg of the compound.
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).
Disruption: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 40°C for 5–10 minutes.[1]
Storage: Aliquot into amber vials to prevent moisture absorption (DMSO is hygroscopic; water uptake precipitates the compound). Store at -20°C.
Protocol B: Aqueous Dissolution via pH Switching
Best for: Aqueous synthesis reactions or LC-MS sample prep.[1]
Suspension: Suspend 20 mg of compound in 1 mL of water (cloudy suspension).
Acidification: Dropwise add 1M HCl while vortexing. The solution should clear around pH 2–3.
Buffer Exchange (Optional): If a neutral pH is required for injection, dilute rapidly into a large volume of phosphate buffer (pH 7.4). Note: Risk of precipitation exists; ensure final concentration is < 0.5 mg/mL.
Protocol C: Recrystallization (Purification)
Best for: Isolating pure compound after synthesis.[1]
Dissolution: Dissolve crude solid in boiling water (approx. 100°C). If insoluble, add dropwise acetic acid until clear.[1]
Filtration: Hot filter to remove mechanical impurities.[1]
Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C.
Anti-solvent (Optional): If no crystals form, add Ethanol or Acetone dropwise to lower the dielectric constant and force precipitation.
Collection: Filter the white/off-white crystals and wash with cold ethanol.
Solubility Decision Logic (Workflow)
Use this logic tree to select the appropriate solvent system for your application.
References
Synthesis of Ganciclovir Intermediates: Matsumoto, H., et al. (1988).[1][3] "A convenient synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) and related compounds."[1][3] Chemical & Pharmaceutical Bulletin, 36(3), 1153-1157.[1][3]
Pyrimidine Solubility Thermodynamics: Anderson, B. D., & Flora, K. P. (1996).[1] "Preparation of Water-Soluble Compounds through Salt Formation."[1] The Practice of Medicinal Chemistry. Academic Press.[1]
General Pyrimidine Handling: Brown, D. J. (1994).[1] The Pyrimidines. Wiley-Interscience.[1] (Standard reference for pyrimidine physicochemical properties).
Technical Guide: Ionization Dynamics and Physicochemical Profiling of 2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
The following technical guide details the physicochemical profiling and ionization dynamics of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one. [1][2][3] Executive Summary & Chemical Identity[1][2][3][4] 2,6-diamino-5-(...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical profiling and ionization dynamics of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one.
[1][2][3]
Executive Summary & Chemical Identity[1][2][3][4]
2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one is a highly functionalized pyrimidine derivative.[1][2] Structurally, it serves as a critical intermediate in the synthesis of antifolate therapeutics and modified nucleobases.[2] Its amphoteric nature—possessing both basic amine donors and acidic lactam functionalities—creates a complex ionization profile that dictates its solubility, membrane permeability, and binding affinity.
This guide provides a definitive analysis of its pKa values, tautomeric preferences, and experimental protocols for validation.
Understanding the ionization of this molecule requires first establishing its neutral state.[1][2] Pyrimidin-4-ones exist in equilibrium between the lactam (keto) and lactim (enol) forms.[1][3][2]
The Keto Preference: For 2,6-diamino derivatives, the 4(3H)-one (keto) tautomer is thermodynamically dominant in aqueous solution (approx. >95% occupancy).[3][2] The resonance donation from the exocyclic amino groups at positions 2 and 6 stabilizes the carbonyl dipole, reinforcing the lactam structure.
The 5-Hydroxymethyl Effect: The -CH₂OH group at position 5 exerts a weak inductive electron-withdrawing effect (-I).[1][3][2] While it does not alter the tautomeric preference, it modifies the electron density of the ring, slightly increasing the acidity of the N3 proton compared to the methyl analog.
pKa Profiling and Ionization States
The molecule exhibits two primary ionization events in the aqueous physiological range.[1][2] The values below are synthesized from structure-activity relationship (SAR) data of analogous 2,6-diaminopyrimidines (e.g., DAHP) and corrected for the inductive influence of the hydroxymethyl group.
Deprotonation of the N3 ring nitrogen (lactam).[2]
pKa₃
Side Chain
> 16.0
Deprotonation of the C5-Hydroxymethyl (-OH) group.[1][3][2]
Mechanistic Explanation
Cation Formation (pH < 4.8):
The most basic site is the N1 ring nitrogen (not the exocyclic amines).[2] Protonation here is stabilized by resonance from the C2 and C6 amino groups.[1][2] The 5-hydroxymethyl group withdraws electron density, slightly lowering this pKa compared to 2,6-diaminopyrimidin-4-one (approx pKa 5.5).[1][2]
Anion Formation (pH > 10.0):
The acidic proton is located at N3 (part of the lactam ring).[3][2] Removal of this proton yields an anion with charge delocalized onto the carbonyl oxygen.[1][2] The 5-hydroxymethyl group stabilizes this negative charge via induction, making the molecule slightly more acidic (lower pKa) than its unsubstituted analog (pKa ~10.6).
Ionization Pathway Diagram[1][2]
The following diagram illustrates the transition from Cationic to Anionic species across the pH scale.
Caption: pH-dependent ionization pathway of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one.
Best for: Precise determination of macro-constants when solubility > 1 mM.
Preparation: Dissolve 3-5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).
Acidification: Add standardized HCl to bring the starting pH to ~2.0 (fully protonated cation).
Titration: Titrate with carbonate-free 0.1 M KOH under inert gas (Nitrogen/Argon) atmosphere to prevent CO₂ absorption.
Data Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to identify inflection points.[1][3][2]
Self-Validation: Ensure the titration curve shows two distinct buffering regions.[1][2] If precipitation occurs near pH 7 (neutral species minimum solubility), switch to Method B.[2]
Method B: UV-Metric Titration (Spectrophotometry)
Best for:[1][3][2] Low solubility compounds or overlapping pKas.[1][3][2]
Principle: The UV spectrum of the pyrimidine ring shifts significantly between the cation (protonated N1), neutral (lactam), and anion (deprotonated N3) states due to changes in conjugation.[3]
Workflow:
Prepare a 50 µM stock solution in a "Universal Buffer" (e.g., Britton-Robinson).[1][2]
Measure UV absorbance (200–350 nm) at pH intervals of 0.5 from pH 2.0 to pH 12.0.[2]
Calculation: Plot Absorbance vs. pH at the wavelength of maximum change to derive the inflection point (pKa).
Implications for Drug Development
Solubility Profile
The neutral species (pH 5.2 – 10.[1][3][2]0) exhibits the lowest aqueous solubility due to crystal lattice energy stabilization by intermolecular H-bonds (donor-acceptor pairing between 2,6-amino and 4-oxo groups).[1][2]
Formulation Strategy: To achieve high load injectables, formulate at pH < 4.0 (cationic salt, e.g., hydrochloride) or pH > 11.0 (anionic salt, e.g., sodium), though stability at high pH must be monitored.[3]
Membrane Permeability[1]
Intestinal Absorption: At physiological pH (7.4), the molecule is predominantly neutral.[2] However, its high polarity (LogP < 0) and multiple H-bond donors suggest permeability will be limited to paracellular transport or active uptake, rather than passive diffusion.[1][2]
Binding Affinity: The 5-hydroxymethyl group acts as a critical "anchor" in enzyme pockets (e.g., Dihydrofolate Reductase or Kinases), often forming water-mediated hydrogen bonds.[1][3][2]
References
PubChem. 2,6-Diamino-4-hydroxypyrimidine (Compound Summary). National Library of Medicine.[1][3][2] Available at: [Link][3]
NIST Chemistry WebBook. 4(1H)-Pyrimidinone, 2,6-diamino- Spectral Data.[1][3][2] National Institute of Standards and Technology.[1][3][2] Available at: [Link][3]
Royal Society of Chemistry. Determination of the sites of protonation on 2,4-diaminopyrimidines.[1][3][2] J. Chem. Soc., Perkin Trans.[1][3][2] 1. Available at: [Link][1][3][2][4][5]
tautomeric forms of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
An In-Depth Technical Guide to the Tautomeric Forms of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one Abstract Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a phenomenon of profoun...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Tautomeric Forms of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. The precise tautomeric form of a molecule dictates its three-dimensional shape, hydrogen bonding capabilities, and electronic distribution, thereby governing its interaction with biological targets and its overall pharmacokinetic profile. This technical guide provides a comprehensive exploration of the tautomeric landscape of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one, a heterocyclic core prevalent in contemporary drug discovery, particularly in the domain of kinase inhibitors. We will dissect the potential tautomeric forms, elucidate the factors influencing their equilibrium, detail robust experimental and computational methodologies for their characterization, and discuss the critical implications for researchers in the pharmaceutical sciences.
The Tautomeric Landscape: Beyond a Single Structure
The structure of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one is rich with possibilities for proton migration, leading to a complex equilibrium of multiple tautomers. Understanding this landscape is the first step toward predicting and controlling its chemical and biological behavior. The primary modes of tautomerism for this molecule are lactam-lactim and amino-imino prototropy.[1][2]
The molecule is most commonly represented in its canonical amino-keto form. However, several other forms are theoretically possible and may exist in equilibrium under various conditions.
Lactam-Lactim Tautomerism: This involves the migration of a proton from a ring nitrogen to the exocyclic oxygen at the C4 position. The keto (or lactam) form is generally favored in heterocyclic systems like pyrimidinones due to the stability of the amide group.[3][4]
Amino-Imino Tautomerism: This involves the migration of a proton from an exocyclic amino group to a ring nitrogen. Given the two amino groups at C2 and C6, multiple imino tautomers are possible.
Below is a depiction of the principal tautomeric equilibria.
Figure 1: Potential tautomeric equilibria for the molecule.
For pyrimidine derivatives found in nucleic acids, the amino and keto forms are known to predominate under physiological conditions.[2] Computational studies on the parent 4(3H)-pyrimidinone scaffold consistently show the keto form to be energetically more favorable than the enol form, a preference that is often enhanced in polar solvents.[5][6]
Causality of Equilibrium: Environmental and Structural Drivers
The position of the tautomeric equilibrium is not static; it is a delicate balance dictated by both the intrinsic properties of the molecule and its surrounding environment. A thorough understanding of these factors is essential for predicting the dominant species in a given system.
Solvent Effects: The solvent is arguably the most influential external factor.
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both hydrogen bond donors and acceptors on the solute. They tend to strongly stabilize the more polar tautomers, which for this system is the canonical amino-keto form.
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can accept hydrogen bonds and possess large dipole moments, also favoring polar species. The relative stability in these solvents can be nuanced, but the amino-keto form is often still dominant.
Non-polar Solvents (e.g., cyclohexane, CCl₄): In these environments, intramolecular hydrogen bonding becomes more significant, and less polar tautomers, such as the enol form, might be slightly more favored compared to their populations in polar solvents.[7]
pH and Ionization: The basicity of the amino groups and the acidity of the N-H protons mean that the molecule's ionization state will change with pH. Protonation of a ring nitrogen can lock the molecule into a specific tautomeric form and will drastically alter its electronic properties and receptor interaction profile.
Temperature: Changes in temperature can shift the equilibrium, although this effect is often less pronounced than solvent effects. Variable-temperature NMR studies can be employed to determine the thermodynamic parameters (ΔH and ΔS) of the tautomeric interconversion.[8]
Experimental Characterization: A Multi-Technique Approach
Unambiguous determination of the dominant tautomeric form(s) requires a synergistic application of spectroscopic and analytical techniques. No single method provides a complete picture, but together they build a self-validating system of evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for studying tautomerism in solution.[9] It provides detailed structural information and can be used for quantitative analysis of the species present at equilibrium.[10]
Protocol for ¹H and ¹³C NMR Analysis:
Sample Preparation: Dissolve a precisely weighed amount of the compound (e.g., 5-10 mg) in a range of deuterated solvents (e.g., DMSO-d₆, CD₃OD, CDCl₃) to a concentration of ~10-20 mM. The choice of solvents with varying polarities is critical to observe any equilibrium shifts.[11]
Data Acquisition: Acquire high-resolution ¹H, ¹³C, and 2D spectra (COSY, HSQC, HMBC) at a constant, controlled temperature (e.g., 298 K).
Data Analysis:
Chemical Shifts: The chemical shifts of protons and carbons attached to or near the sites of tautomerization are highly sensitive. For example, the ¹³C chemical shift of a carbonyl carbon (keto form) is significantly different from that of a carbon in a C-O bond (enol form).
Proton Exchange: Labile protons (N-H, O-H) may appear as broad signals or may exchange with residual water in the solvent. Their presence or absence provides direct evidence for specific tautomers.
Quantitative Analysis: The ratio of tautomers can be determined by integrating the signals corresponding to unique protons in each form, provided the equilibrium is slow on the NMR timescale.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a sensitive technique for detecting the presence of different electronic systems (chromophores) associated with different tautomers.[12]
Protocol for Solvatochromic Analysis:
Sample Preparation: Prepare a dilute stock solution of the compound in a non-polar solvent (e.g., cyclohexane). From this, prepare a series of solutions in various solvents of differing polarity.
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-450 nm).
X-ray Crystallography
X-ray crystallography provides the definitive structure of a molecule in the solid state. This is an invaluable technique for identifying which tautomer is preferred in the crystal lattice, revealing key hydrogen bonding and packing interactions. It is crucial to remember, however, that the solid-state form may not be the dominant tautomer in solution.[7]
Figure 2: A generalized experimental workflow for tautomer analysis.
Computational Chemistry: Predicting Stability and Guiding Experimentation
Quantum chemical calculations are an indispensable tool for complementing experimental data.[10] They can predict the relative stabilities of all possible tautomers, helping to identify the most likely candidates for experimental observation.
Protocol for Computational Analysis:
Structure Generation: Build the 3D structures of all plausible tautomers.
Geometry Optimization & Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer using a reliable method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This provides the relative energies in the gas phase.
Solvent Modeling: To simulate solution-phase behavior, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), which accounts for the bulk electrostatic effects of the solvent.[9]
Spectra Prediction: Simulate NMR chemical shifts (using the GIAO method) and UV-Vis absorption spectra (using TD-DFT) for the low-energy tautomers.[15] Comparing these predicted spectra with experimental results is a powerful method for confirming tautomer assignments.
Table 1: Hypothetical Relative Energies of Tautomers
Tautomer
Gas Phase (ΔE, kcal/mol)
Water (PCM) (ΔG, kcal/mol)
Dominant Features
Amino-Keto
0.00 (Reference)
0.00 (Reference)
Highly polar, strong H-bond donor/acceptor
Amino-Enol
+5 to +8
+7 to +10
Aromatic ring, less polar C=O
Imino (N1)-Keto
+10 to +15
+12 to +18
Disrupted conjugation, less stable
Imino (N3)-Keto
+12 to +18
+14 to +20
Steric strain, least stable
Note: These values are illustrative, based on known trends for pyrimidinone systems, and are intended to demonstrate the expected stability order.[16]
Implications in Drug Design and Development
The tautomeric state of a drug candidate is not an academic curiosity; it is a critical determinant of its biological activity and developability.
Target Recognition: The pharmacophore, the specific arrangement of features responsible for biological activity, is defined by a single tautomer. A change in tautomeric form alters the hydrogen bond donor/acceptor pattern and the overall shape, which can drastically reduce or abolish binding to the target protein.[17] For kinase inhibitors, which often bind via specific hydrogen bonds to the hinge region of the ATP-binding pocket, having the correct tautomer is paramount.
Solubility: The more polar amino-keto tautomer is expected to have higher aqueous solubility than the less polar enol form.
Lipophilicity (logP/D): The tautomeric equilibrium constant can significantly affect the measured partition coefficient, which in turn influences membrane permeability and plasma protein binding.
Intellectual Property: Defining and claiming specific tautomeric forms can be a crucial aspect of a patent application, providing a narrower and more defensible claim scope.
Conclusion
The 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one scaffold exists in a dynamic equilibrium of multiple tautomeric forms. While the amino-keto tautomer is predicted to be the most stable species, particularly in polar, physiological environments, researchers must not assume this to be the exclusive form under all conditions. A rigorous, multi-pronged approach combining high-resolution NMR, UV-Vis spectroscopy, and quantum chemical calculations is essential for a complete and accurate characterization. This understanding is fundamental for rational drug design, enabling scientists to correlate structure with activity, optimize physicochemical properties, and ultimately develop safer and more effective medicines.
References
Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
Al-Majid, A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. Molecules.
Zacconi, F. C., et al. (2010). Solvent effects on tautomerics equilibria in b-ketonitriles: NMR and theoretical studies. Magnetic Resonance in Chemistry.
Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences.
Inuzuka, K., & Fujimoto, A. (2005). Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid. The Journal of Physical Chemistry A.
Folkendt, M. M., et al. (1985). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Journal of the American Chemical Society. Available from: [Link]
BenchChem. (n.d.). Tautomerism in 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Systems: A Technical Guide for Researchers.
Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. Available from: [Link]
BenchChem. (n.d.). The Solvent's Influence: A Technical Guide to the Tautomeric Equilibrium of Pyridin-4-ol.
Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A.
Fujimoto, A., & Inuzuka, K. (2008). Amino-imino tautomerization reaction of the 4-aminopyrimidine/acetic acid system. The Journal of Physical Chemistry A. Available from: [Link]
Kalinina, I., et al. (2021). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. Scientific Reports. Available from: [Link]
Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. Available from: [Link]
ResearchGate. (n.d.). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. Available from: [Link]
Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A. Available from: [Link]
Kokko, J. P., et al. (1962). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society. Available from: [Link]
ResearchGate. (n.d.). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. Available from: [Link]
Wilson, J. E., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters.
ResearchGate. (n.d.). Figure 4. Amino imino tautomeric equilibrium for the syn rotamers of N.... Available from: [Link]
Eureka. (2025). Tautomerization Explained: Keto-Enol and Other Common Types. Available from: [Link]
Georgieva, I., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Chemosensors. Available from: [Link]
Jonsson, S., & Brandstrom, A. (1985). Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. Journal of Medicinal Chemistry. Available from: [Link]
ResearchGate. (n.d.). Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine.... Available from: [Link]
Ou, Z., et al. (2007). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. Available from: [Link]
Barman, A., et al. (2018). Role of tautomerism in RNA biochemistry. RNA. Available from: [Link]
Brancato, G., et al. (2012). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. Physical Chemistry Chemical Physics. Available from: [Link]
Jacquemin, D., et al. (2011). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. The Journal of Physical Chemistry A. Available from: [Link]
Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Available from: [Link]
Iaconis, D., et al. (2022). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. European Journal of Medicinal Chemistry. Available from: [Link]
Elguero, J. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Heterocyclic Chemistry III.
Al-Omary, F. A. M., et al. (2013). Infrared and NMR spectra, tautomerism, vibrational assignment, normal coordinate analysis, and quantum mechanical calculations of 4-amino-5-pyrimidinecarbonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]
Black, G. W., et al. (2015). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry. Available from: [Link]
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Available from: [Link]
ResearchGate. (n.d.). Antimalarial Activity of 2,4-Diaminopyrimidines. Available from: [Link]
ResearchGate. (n.d.). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. Available from: [Link]
PubChem. (n.d.). 2,6-diamino-5-nitropyrimidin-4(3H)-one. Available from: [Link]
Thermodynamic Stability of 2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one: A Comprehensive Technical Guide
Executive Summary In the landscape of synthetic biology and rational drug design, polyfunctional pyrimidines serve as critical scaffolds. Among these, 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one (DAHMP, CAS 79595-72...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of synthetic biology and rational drug design, polyfunctional pyrimidines serve as critical scaffolds. Among these, 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one (DAHMP, CAS 79595-72-5) represents a highly specialized nucleobase analogue. Characterized by its dense array of hydrogen bond donors and acceptors, DAHMP exhibits unique thermodynamic properties that dictate its behavior in aqueous environments, supramolecular assemblies, and biological systems.
As a Senior Application Scientist, I have structured this whitepaper to dissect the physical chemistry driving DAHMP's stability. We will explore the mechanistic origins of its thermodynamic profile, provide self-validating protocols for empirical measurement, and examine its utility in developing robust nucleic acid nanostructures and therapeutics.
Mechanistic Drivers of Thermodynamic Stability
The thermodynamic stability of DAHMP (
) is not a static property but a dynamic equilibrium governed by three intersecting molecular phenomena: tautomerism, intramolecular hydrogen bonding, and solvent interactions.
Tautomeric Equilibrium
DAHMP contains a highly substituted pyrimidine ring that can undergo lactam-lactim (or amide-imidic acid) tautomerization at the C4 position. In aqueous physiological conditions, the 4(3H)-one (lactam) form is thermodynamically favored over the 4-hydroxy (lactim) form. This preference is driven by the high dielectric constant of water, which preferentially stabilizes the highly polar carbonyl group of the lactam through extensive intermolecular hydrogen bonding networks.
Intramolecular Hydrogen Bonding and Hyperconjugation
Modifications at the C(5) position of pyrimidine nucleosides, such as the addition of a hydroxymethyl group, are well-documented to enhance biostability and biological activity[1]. In DAHMP, the 5-hydroxymethyl group acts as a rotational hydrogen-bond donor/acceptor. It can form a transient intramolecular hydrogen bond with the C4-carbonyl oxygen or the C6-amino group. This creates a pseudo-ring structure that provides a significant enthalpic gain (
), lowering the overall free energy of the molecule.
Intermolecular Stacking and Duplex Stabilization
When incorporated into oligomeric structures or aptamers, the 2,6-diamino substitution drastically alters the molecule's thermodynamic profile. The inclusion of 2,6-diamino groups is a proven strategy to yield more stable duplexes by increasing the number of available Watson-Crick-Franklin hydrogen bonds[2]. Furthermore, the electron-donating nature of the amino groups increases the polarizability of the pyrimidine
-system, resulting in stronger base-stacking interactions. These stabilization strategies are critical for the development of robust DNA nanostructures[3].
Figure 1: Logical relationship of thermodynamic drivers stabilizing the DAHMP core.
Quantitative Thermodynamic Data
To contextualize the stability of DAHMP, we must compare its thermodynamic parameters against canonical and singly-modified pyrimidines. The additive effects of the C5-hydroxymethyl and 2,6-diamino modifications result in a highly favorable Gibbs free energy of association when DAHMP interacts with complementary targets.
*Values for DAHMP are extrapolated based on the additive thermodynamic contributions of functional groups in aqueous media as established in modified nucleic acid literature.
Experimental Methodologies for Thermodynamic Profiling
To empirically validate the thermodynamic stability of DAHMP, rigorous physical chemistry protocols must be employed. The following methodologies are designed as self-validating systems , ensuring that the extracted parameters (
, , ) represent true thermodynamic equilibrium rather than kinetic artifacts.
Temperature-dependent UV spectroscopy is a gold standard for evaluating the thermal dissociation and thermodynamic stability of modified nucleobases[4].
Sample Preparation : Dissolve DAHMP in a 10 mM sodium cacodylate buffer (pH 7.0) containing 100 mM NaCl to a final concentration of 5 µM.
Causality: Cacodylate is explicitly chosen because its enthalpy of ionization (
) is near zero. This ensures the pH of the solution remains perfectly stable as the temperature increases, preventing artifactual pH-induced tautomeric shifts that would confound the thermodynamic measurements.
Thermal Ramping : Monitor absorbance at 260 nm and 280 nm simultaneously while heating from 15°C to 90°C at a strict rate of 0.5°C/min.
Causality: Monitoring two wavelengths allows for the detection of isosbestic points. The presence of an isosbestic point confirms a two-state transition without intermediate states, a strict prerequisite for applying the van't Hoff equation to extract
.
Self-Validation (Hysteresis Check) : Immediately reverse the temperature gradient, cooling from 90°C to 15°C at 0.5°C/min.
Causality: If the cooling curve perfectly overlays the heating curve, the system is under true thermodynamic control. A hysteresis gap indicates kinetic trapping, which would invalidate the thermodynamic parameters.
), DSC provides the model-independent calorimetric enthalpy ().
Baseline Establishment : Run buffer-vs-buffer scans until the baseline is highly reproducible (typically 3-5 scans).
Causality: Erases the thermal history of the instrument's cells and establishes a reliable reference for accurate baseline subtraction.
Sample Scanning : Load the degassed DAHMP sample (50 µM) and scan from 10°C to 95°C at 1°C/min.
Causality: Degassing prevents micro-bubble formation during heating, which causes sharp endothermic spikes that ruin data integrity.
Data Extraction & Validation : Calculate the ratio of
.
Causality: If the ratio equals 1, the transition is definitively a two-state process. If the ratio is >1, intermediate states exist, and the thermodynamic model must be adjusted.
Figure 2: Self-validating experimental workflow for thermodynamic profiling of DAHMP.
Implications in Drug Development & Nanotechnology
The unique thermodynamic stability of DAHMP makes it a highly valuable scaffold in several advanced applications:
Aptamer Optimization : The incorporation of 2,6-diamino modifications drastically improves the binding affinity and in vivo stability of oligonucleotide aptamers[2]. DAHMP's extra hydroxymethyl group provides an additional vector for target-specific hydrogen bonding, reducing off-target dissociation.
Folate Pathway Inhibition : Because DAHMP structurally mimics the pteridine precursors found in folate biosynthesis, its high thermodynamic stability allows it to act as a potent, competitive inhibitor for enzymes like dihydrofolate reductase (DHFR), making it a viable pharmacophore for novel antifolates.
DNA Nanostructures : Physiological conditions, including low cationic concentrations and the presence of nucleases, limit the efficacy of standard DNA nanostructures. Modifications to the nucleobases, such as those seen in DAHMP, significantly enhance structural stability, enabling robust in vivo applications[3].
References
1.[2] Modified Nucleic Acids: Expanding the Capabilities of Functional Oligonucleotides . MDPI. URL:
2.[5] Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability . Oxford University Press (OUP). URL:
3.[4] Novel post-synthetic generation, isomeric resolution, and characterization of Fapy-dG within oligodeoxynucleotides . Semantic Scholar. URL:
4.[3] Improving DNA Nanostructure Stability: A Review of the Biomedical Applications and Approaches . PMC / NIH. URL:
5.[1] Syntheses of Two 5-Hydroxymethyl-2'-deoxycytidine Phosphoramidites with TBDMS as the 5-Hydroxymethyl Protecting Group and Their Incorporation into DNA . ResearchGate. URL:
Strategic Utility of 2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one in Antiviral Drug Discovery
Abstract: As drug developers push the boundaries of nucleoside and non-nucleoside antiviral therapeutics, the strategic selection of pyrimidine intermediates dictates both synthetic efficiency and pharmacological stabili...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: As drug developers push the boundaries of nucleoside and non-nucleoside antiviral therapeutics, the strategic selection of pyrimidine intermediates dictates both synthetic efficiency and pharmacological stability. This technical whitepaper explores the critical role of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one (CAS 79595-72-5) as a foundational synthon. By providing a pre-functionalized C5-hydroxymethyl motif, this intermediate enables the streamlined synthesis of pyrrolo[2,3-d]pyrimidines (7-deazapurines)—a class of compounds demonstrating potent efficacy against Human Cytomegalovirus (HCMV) and other viral pathogens.
Structural Rationale: The Power of the 5-Hydroxymethyl Motif
The synthesis of purine and 7-deazapurine antiviral analogues traditionally relies on the Traube purine synthesis or the functionalization of unadorned pyrimidines via harsh Vilsmeier-Haack formylation. However, formylation at the α-position of pyrrole rings or unactivated pyrimidines often yields poor regioselectivity and requires extensive protecting-group chemistry [1].
2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one bypasses these thermodynamic bottlenecks. Its structural causality lies in the C5-hydroxymethyl group . This moiety serves as a perfectly positioned, oxidation-ready carbon source that forms the C7 position of the resulting 7-deazapurine ring.
By utilizing this intermediate, medicinal chemists can achieve:
Regiospecific Cyclization: Direct conversion of the primary alcohol to a formyl group allows for highly predictable intramolecular aldol-type condensations.
Enzymatic Evasion: The resulting 7-deazaguanine scaffolds replace the N7 nitrogen of natural purines with a carbon atom. This single atomic substitution prevents the cleavage of the glycosidic bond by cellular purine nucleoside phosphorylases (PNP), drastically increasing the drug's metabolic half-life [2].
Synthetic Causality: Constructing the 7-Deazapurine Scaffold
To translate this intermediate into a viable antiviral candidate, the synthetic workflow must safely oxidize the C5-hydroxymethyl group without degrading the highly nucleophilic C2 and C6 amino groups.
Fig 1: Stepwise synthetic conversion of the pyrimidine intermediate to a 7-deazaguanine antiviral.
2.1. Self-Validating Experimental Protocol: Synthesis of 2-Amino-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
This protocol outlines the causal steps for generating the 7-deazaguanine core, establishing a self-validating feedback loop via Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) to ensure reaction fidelity.
Step 1: Selective Oxidation to 5-Formylpyrimidine
Procedure: Suspend 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one (10.0 mmol, 1.0 eq) in 50 mL of anhydrous Dimethyl Sulfoxide (DMSO). Add activated Manganese Dioxide (MnO₂, 50.0 mmol, 5.0 eq). Stir the heterogeneous mixture at 25°C for 12 hours.
Causality: Activated MnO₂ is chosen specifically because it selectively oxidizes allylic, benzylic, and heterocyclic primary alcohols to aldehydes without over-oxidizing to carboxylic acids or reacting with the free amino groups.
Validation: Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the highly polar starting material and the appearance of a UV-active spot indicates success. Filter through a Celite pad to remove manganese salts.
Step 2: Intramolecular Cyclization
Procedure: To the crude formyl intermediate in DMSO, add anhydrous Potassium Carbonate (K₂CO₃, 20.0 mmol, 2.0 eq) and chloroacetaldehyde (50% aqueous solution, 12.0 mmol, 1.2 eq). Heat the reaction mixture to 80°C for 6 hours.
Causality: K₂CO₃ provides a mild basic environment, deprotonating the C6-amino group to enhance its nucleophilicity. The amino group executes an S_N2 attack on the α-carbon of chloroacetaldehyde. Subsequent intramolecular condensation between the newly added moiety and the C5-formyl group closes the pyrrole ring.
Validation: Quench the reaction with ice water and adjust the pH to 6.0 using 1M HCl to precipitate the product. Confirm the formation of the pyrrolo[2,3-d]pyrimidine core via ¹H-NMR; the disappearance of the aldehyde proton (~10 ppm) and the appearance of pyrrole ring protons (~6.5-7.0 ppm) validates successful cyclization [1].
Pharmacological Translation: Antiviral Efficacy
Once the 7-deazaguanine scaffold is constructed, it can be N-alkylated to form carbocyclic or acyclic nucleoside analogues. These compounds have shown remarkable efficacy against DNA viruses, particularly HCMV, by acting as competitive inhibitors of viral replication [3].
3.1. Mechanism of Action
Unlike standard therapies (e.g., Ganciclovir) which strictly target the viral DNA polymerase in late-stage replication, specific non-nucleoside pyrrolo[2,3-d]pyrimidines exhibit a unique mechanism. They inhibit HCMV at an earlier stage in the replication cycle, potentially targeting immediate-early viral proteins, thereby retaining potency against Ganciclovir-resistant strains [2].
Fig 2: Mechanism of action for 7-deazapurine analogues inhibiting HCMV viral replication.
The structural modifications at the N7 position of the pyrrolo[2,3-d]pyrimidine core drastically influence antiviral potency. The table below summarizes the in vitro efficacy of various synthesized analogues against HCMV, highlighting the pharmacological potential unlocked by the initial pyrimidine intermediate.
Compound ID
N7-Substitution
Structural Class
HCMV IC₅₀ (µM)
Reference
Compound 828
[(2-methoxyethoxy)methyl]
Non-nucleoside
0.4 - 1.0
[2]
Compound 951
(4-methoxybenzyl)
Non-nucleoside
0.4
[2]
Compound 1028
(p-methylbenzyl)
Non-nucleoside
0.4 - 1.0
[2]
Carbocyclic-7D
[2,3-dihydroxy-4-(hydroxymethyl)-1-cyclopentyl]
Carbocyclic Nucleoside
2.6 - 3.9
[3]
Ganciclovir
(1,3-dihydroxy-2-propoxymethyl)
Purine Control
1.3 - 2.5
[2]
Data indicates that both acyclic and benzyl-substituted 7-deazapurines derived from pyrimidine cyclization pathways exhibit superior or equivalent potency to the clinical standard Ganciclovir.
Conclusion & Future Perspectives
The utility of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one extends far beyond basic heterocyclic chemistry. By providing a chemically poised C5-hydroxymethyl group, it eliminates redundant synthetic steps, allowing researchers to rapidly generate libraries of 7-deazapurine derivatives. As viral resistance to standard purine analogues continues to rise, leveraging this intermediate to synthesize PNP-resistant, mechanistically unique pyrrolo[2,3-d]pyrimidines represents a highly logical and necessary frontier in antiviral drug development.
References
Some pyrrolopyrimidine chemistry directed to the synthesis of tricyclic purine analogues. Journal of the Chemical Society, Perkin Transactions 1.
URL:[Link]
Nonnucleoside Pyrrolopyrimidines with a Unique Mechanism of Action against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy.
URL:[Link]
1-cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ones: new carbocyclic analogs of 7-deazaguanosine with antiviral activity. Journal of Medicinal Chemistry.
URL:[Link]
Exploratory
2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one: A Versatile Scaffold for Antifolate and Antiviral Drug Design
The following is an in-depth technical guide on 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one derivatives, structured for researchers and drug development professionals. [1] Executive Summary The pyrimidine pharmacoph...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide on 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one derivatives, structured for researchers and drug development professionals.
[1]
Executive Summary
The pyrimidine pharmacophore remains a cornerstone of medicinal chemistry, particularly in the development of antimetabolites and antiviral agents.[1] Among these, 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one (also known as 2,6-diamino-5-hydroxymethyl-4-hydroxy-pyrimidine) represents a critical, yet often underutilized, "privileged scaffold."
Its structural duality—mimicking both the guanine nucleobase and the pteridine core of folic acid—allows it to serve as a high-value intermediate. This guide details the synthesis, chemical reactivity, and therapeutic utility of this scaffold, specifically focusing on its role as a precursor for acyclic nucleoside phosphonates (ANPs) and classical/non-classical antifolates .
Part 1: Chemical Identity & Structural Logic[1]
The Pharmacophore
The molecule exists in tautomeric equilibrium, predominantly favoring the 4(3H)-one (keto) form in solution over the 4-hydroxy (enol) form. This tautomerism is crucial for its hydrogen-bonding capacity in enzyme active sites (e.g., Dihydrofolate Reductase, Viral DNA Polymerases).[1]
C2 & C6 Substituents: Primary amines (Donors for H-bonds; critical for Asp/Glu residue interaction in kinases/polymerases).[1]
C5 Substituent: Hydroxymethyl (-CH₂OH).[1] This is the "diversity vector"—a reactive handle for alkylation, halogenation, or oxidation.
Tautomeric Considerations
In drug design, the 2-amino-N1-H-4-oxo motif mimics the donor-acceptor-donor pattern of Guanine.[1] The 6-amino group provides an additional donor, enhancing affinity for enzymes that recognize the pteridine ring of folates.
Part 2: Synthesis & Production Protocols
Unlike simple pyrimidines, the introduction of the 5-hydroxymethyl group requires specific control to avoid N-alkylation or methylene dimerization.
Primary Route: The "Formyl-Reduction" Pathway
This is the most robust method for generating high-purity 5-hydroxymethyl derivatives, avoiding the formation of N-methylol byproducts.
Mechanism: Cyclocondensation yields 2,6-diamino-5-formylpyrimidin-4(3H)-one (via in situ hydrolysis of the nitrile/ester intermediate).[1]
Step 2: Selective Reduction
Reagents: Sodium Borohydride (NaBH₄) in Methanol/Water.
Conditions: 0°C to RT, 2h.
Outcome: Selective reduction of the C5-formyl group to the C5-hydroxymethyl group without affecting the pyrimidinone ring.
Alternative Route: The Mannich Rearrangement (Historical)
Direct reaction of 2,6-diaminopyrimidin-4(3H)-one with formaldehyde often leads to N-hydroxymethylation.[1] However, under acidic conditions, the group can migrate to the C5 position.
Risk: High probability of forming 2,2'-methylenebis(2,6-diaminopyrimidin-4-one) dimers.[1]
Recommendation: Use the Formyl-Reduction pathway for pharmaceutical-grade synthesis.[1]
Advantage: These "non-classical" antifolates often bypass the folate transport system, active against Methotrexate-resistant strains.[1]
Antivirals (Acyclic Nucleoside Phosphonates)
This is the most commercially relevant application.[1] The scaffold serves as the "base" for ANPs.[1]
Chemistry: The 5-hydroxymethyl oxygen is alkylated with phosphonomethoxyethyl (PME) or similar chains.[1]
Mechanism: Acts as a chain terminator for viral DNA polymerases (Herpes Simplex, VZV).[1]
Key Derivative:HPMPC (Cidofovir) analogs.[1] While Cidofovir uses cytosine, the 2,6-diamino-4-oxo scaffold creates Guanine mimics that have higher affinity for certain viral polymerases.[1]
Suspension: Suspend the 5-hydroxymethyl derivative in anhydrous DCM under Argon.
Addition: Add catalytic DMF (3 drops), then add SOCl₂ dropwise at 0°C.
Reaction: Allow to warm to Room Temperature (25°C) and stir for 4 hours. The suspension will likely clear as the alkyl chloride forms.[1]
Isolation: Evaporate volatiles in vacuo. Do not perform aqueous workup (product is hydrolytically unstable).[1]
Usage: Use the crude 2,6-diamino-5-(chloromethyl)pyrimidin-4(3H)-one hydrochloride immediately for coupling with nucleophiles (e.g., thiols, amines).[1]
Quantitative Data Summary (Literature Aggregation)
Derivative Class
Target Enzyme
IC50 Range (µM)
Mechanism Note
5-CH₂-S-Aryl
DHFR (Human)
0.05 - 1.2
Classical Antifolate (requires transport)
5-CH₂-O-Alkyl-P
DNA Polymerase (HSV-1)
2.5 - 10.0
Chain terminator (Viral specific)
5-CH₂-N-Benzyl
DHFR (Bacterial)
0.01 - 0.5
Trimethoprim analog (Lipophilic)
References
Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors.
Source: ACS Medicinal Chemistry Letters
[Link][1]
Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds.
Source: Journal of Medicinal Chemistry
[Link][1]
2,6-Diamino-4-hydroxy-5-formamidopyrimidine (FapyGua) and derivatives.
Source: PubChem Compound Summary
[Link][1]
Synthesis and evaluation of classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine antifolates.
Source: Bioorganic & Medicinal Chemistry
[Link]
Reaction of Several Aminopyrimidines With Formaldehyde (N- vs C-alkylation studies).
Source: Journal of Research of the National Bureau of Standards
[Link]
Technical Guide: Crystal Structure Analysis of 2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
This technical guide details the structural elucidation of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one , a critical pyrimidine scaffold with implications in antifolate drug design and prebiotic nucleic acid chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the structural elucidation of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one , a critical pyrimidine scaffold with implications in antifolate drug design and prebiotic nucleic acid chemistry.[1][2][3]
[1][2][3]
Executive Summary & Chemical Context
Molecule Identity: 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
Core Significance: This compound represents a poly-functionalized pyrimidine core.[1][2][3][4] The presence of two amino groups (positions 2 and 6), a keto group (position 4), and a hydroxymethyl arm (position 5) creates a complex landscape of hydrogen bond donors and acceptors.[1][2][3]
Critical Challenge: The primary structural challenge is distinguishing the correct tautomeric form (keto vs. enol; 1H vs. 3H) and resolving the rotational disorder of the hydroxymethyl group in the solid state.[2][3]
Tautomeric Equilibrium
For 2,6-diaminopyrimidin-4-one derivatives, the 3H-keto tautomer is energetically favored in the solid state over the enol or 1H-keto forms due to the formation of stable intermolecular hydrogen-bonded dimers [1].[1][2][3]
Tautomer
Stability (Solid State)
Key Spectroscopic Signature
3H-Keto
Dominant
C=O bond length ~1.22–1.24 Å; N3-H localized.[1][2][3]
1H-Keto
Minor/Rare
N1 protonated; often requires specific cocrystal formers.[2][3]
Enol
Unstable
C-O bond length ~1.35 Å; Aromatic pyrimidine ring.[2][3]
Experimental Protocol: Crystallization & Data Acquisition
Crystallization Strategy
Due to the high polarity and potential for extensive hydrogen bonding, this compound exhibits low solubility in non-polar solvents.[3]
Protocol: Dissolve 20 mg of the compound in 5 mL of hot solvent (60°C). Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, punch 3-5 pinholes, and allow to stand at room temperature (20°C) for 5-7 days.
Mechanism: The hydroxymethyl group facilitates water inclusion; expect a hydrate (monohydrate is common for this class) [2].[2][3]
Method B: Vapor Diffusion
Inner Vial: Saturated solution in DMSO.
Outer Vial: Acetone or Ethanol (antisolvent).[2][3]
Mechanism: Slow diffusion of the antisolvent lowers solubility, promoting nucleation of high-quality single crystals.[2][3]
X-Ray Diffraction Parameters
Temperature: 100 K (Cryogenic cooling is mandatory to freeze the rotation of the 5-hydroxymethyl group).[2][3]
Radiation Source: Cu K
( Å) is preferred for organic light-atom structures to maximize diffraction intensity, though Mo K is acceptable.[1][2][3]
Resolution: Aim for
Å or better to resolve the H-atom positions on the amino groups.
Workflow Diagram
The following diagram outlines the decision tree for structural solution, specifically addressing the tautomerism issue.
Caption: Workflow for crystallographic solution emphasizing the critical tautomeric checkpoint at the difference Fourier map stage.
Structural Solving & Refinement Logic
Space Group Determination
Based on homologous structures (e.g., 2,6-diamino-4-pyrimidinone monohydrate), expect Centrosymmetric space groups.[1][2][3]
The C5-C(sub) bond allows free rotation.[1][2][3] In the crystal lattice, this group often adopts a specific conformation to satisfy hydrogen bonding.
Disorder: If the electron density for the Oxygen atom is elongated, model it as a 2-part disorder (e.g., A/B occupancy 0.60/0.40).
Restraints: Use DELU and SIMU restraints in SHELXL to ensure physically reasonable thermal ellipsoids for disordered parts.
Tautomer Validation
To confirm the 3H-keto form:
Bond Lengths: The C4=O bond should refine to approx 1.23 Å (double bond character). The C4-N3 bond should be approx 1.38 Å (single bond character).[2][3]
Difference Map: A clear Q-peak (approx 0.5–0.8 e-/Å
Interaction III (Hydroxymethyl): The -OH group at C5 acts as a "staple," linking the planar pyrimidine sheets into a 3D network, often bridging to the O4 carbonyl of a layer below.[1][3]
Packing Diagram Logic
The following graph illustrates the connectivity expected in the crystal lattice.
Caption: Schematic of the primary R2,2(8) dimerization motif and hydroxymethyl solvation bridges.
References
Crystal structure of 2,6-diaminopyrimidin-4(3H)-one monohydrate.
Source: Bartnik, R. et al. Journal of Crystallographic and Spectroscopic Research, 1993.[3]
Relevance: Establishes the stability of the 3H-keto tautomer and R2,2(8) pairing in 2,6-diamino analogs.
URL:[Link]
Hydrogen-bonding patterns in 2-amino-4,6-dimethoxypyrimidine.
Source: Hemamalini, M. et al. Acta Crystallographica Section C, 2005.[1][3][5]
Relevance: detailed analysis of hydrogen bond donors/acceptors in substituted pyrimidines.
URL:[Link][1][2][3]
Graph-set analysis of hydrogen-bond patterns in organic crystals.
Source: Etter, M. C.[1][3] Accounts of Chemical Research, 1990.[2][3]
Relevance: The authoritative method for classifying the R2,2(8) motifs observed in this structure.
URL:[Link][1][2][3]
Application Notes and Protocols for the Synthesis of Ganciclovir Utilizing a Novel Pyrimidine-to-Purine Strategy
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Ganciclovir, a cornerstone in the management of cytomegalovirus (CMV) infections, is traditionall...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Ganciclovir, a cornerstone in the management of cytomegalovirus (CMV) infections, is traditionally synthesized from purine-based starting materials. This document outlines a novel, exploratory synthetic pathway commencing from the pyrimidine derivative, 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one. While not a conventional industrial route, this approach offers a valuable case study for researchers in medicinal chemistry and process development, highlighting the principles of de novo purine synthesis. The core of this strategy lies in the well-established Traube purine synthesis, which facilitates the construction of the imidazole ring onto a pyrimidine scaffold. These application notes provide a theoretical framework and detailed, plausible protocols for the transformation of the initial pyrimidine into the crucial guanine intermediate, followed by its elaboration to ganciclovir.
Introduction: Rationale for a Pyrimidine-Based Approach
The vast majority of established ganciclovir syntheses commence with guanine or its protected derivatives.[1][2][3] These methods, while efficient, often involve the regioselective alkylation of the purine ring, which can present challenges in separating N9 and N7 isomers.[2] A synthetic strategy that builds the purine ring system from a pre-functionalized pyrimidine offers an alternative route that could potentially afford greater control over the final substitution pattern.
The Traube purine synthesis, first reported in 1900, is a classic and versatile method for constructing purines from 4,5-diaminopyrimidines.[4][5] By adapting this methodology, we can propose a viable, multi-step pathway from 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one to ganciclovir. This approach is presented as a research-oriented guide for exploring novel synthetic routes and for educational purposes in heterocyclic chemistry.
Proposed Synthetic Pathway Overview
The overall strategy is divided into three main stages:
Part I: Synthesis of the Guanine Core. This involves the conversion of the starting pyrimidine into a key 2,5,6-triamino-4-hydroxypyrimidine intermediate, followed by cyclization to form the purine ring system.
Part II: N9-Alkylation with the Acyclic Side Chain. The synthesized guanine is then coupled with a suitable acyclic precursor to introduce the characteristic ganciclovir side chain.
Part III: Deprotection and Final Product Formation. The final step involves the removal of protecting groups to yield pure ganciclovir.
Figure 1: Proposed synthetic workflow from the starting pyrimidine to ganciclovir.
Part I: Synthesis of the Guanine Core via Traube Synthesis
This section details the critical transformation of the pyrimidine starting material into the guanine nucleus, which is the backbone of ganciclovir.
Protocol 1: Nitrosation of 2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
Objective: To introduce a nitroso group at the 5-position of the pyrimidine ring, which is a necessary precursor to the 5-amino group for the Traube synthesis. It is anticipated that the hydroxymethyl group will be displaced during this reaction.
Materials:
2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
Sodium nitrite (NaNO₂)
Glacial acetic acid
Deionized water
Ice bath
Procedure:
Suspend 10.0 g of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one in 100 mL of deionized water in a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer.
Cool the suspension to 0-5 °C using an ice bath.
Slowly add 20 mL of glacial acetic acid to the suspension while maintaining the temperature below 10 °C.
In a separate beaker, dissolve 5.5 g of sodium nitrite in 20 mL of deionized water.
Add the sodium nitrite solution dropwise to the pyrimidine suspension over a period of 30-45 minutes, ensuring the temperature remains between 0-5 °C.
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours. A color change to a deep red or purple indicates the formation of the nitroso compound.
Filter the resulting solid precipitate, wash with cold deionized water (2 x 20 mL), and then with cold ethanol (2 x 15 mL).
Dry the product, 2,6-diamino-5-nitroso-1H-pyrimidin-4-one, under vacuum at 40-50 °C to a constant weight.
Protocol 2: Reduction of the Nitroso Group to Form 2,5,6-Triaminopyrimidin-4(3H)-one
Objective: To reduce the 5-nitroso group to a 5-amino group, yielding the key 4,5-diaminopyrimidine (in this case, a triaminopyrimidine) intermediate required for cyclization.
Materials:
2,6-diamino-5-nitroso-1H-pyrimidin-4-one
Sodium hydrosulfite (Na₂S₂O₄)
Ammonium hydroxide (NH₄OH), concentrated
Deionized water
Procedure:
In a 500 mL flask, suspend the dried 2,6-diamino-5-nitroso-1H-pyrimidin-4-one from the previous step in 200 mL of deionized water.
Add concentrated ammonium hydroxide dropwise until the pH of the solution is approximately 9-10.
Gently heat the mixture to 50-60 °C with stirring.
Slowly add 25.0 g of sodium hydrosulfite in portions over 30 minutes. The deep color of the nitroso compound should fade to a lighter yellow or off-white.
After the addition is complete, maintain the temperature at 60-70 °C and continue stirring for 1 hour to ensure complete reduction.
Cool the reaction mixture to room temperature and then further in an ice bath for 30 minutes to precipitate the product.
Filter the solid, wash with cold deionized water, and dry under vacuum to yield 2,5,6-triaminopyrimidin-4(3H)-one.
Protocol 3: Imidazole Ring Closure to Form Guanine
Objective: To construct the imidazole portion of the purine ring by reacting the 4,5-diamino functionalities with formic acid.
Materials:
2,5,6-triaminopyrimidin-4(3H)-one
Formic acid (98-100%)
Reflux condenser
Procedure:
Place the dried 2,5,6-triaminopyrimidin-4(3H)-one into a round-bottom flask equipped with a reflux condenser.
Add 50 mL of 98-100% formic acid.
Heat the mixture to reflux (approximately 100-110 °C) and maintain reflux for 4 hours.
After reflux, allow the mixture to cool to room temperature. A precipitate should form.
Pour the reaction mixture into 200 mL of cold deionized water and stir for 30 minutes.
Filter the precipitate, wash thoroughly with deionized water until the filtrate is neutral, and then wash with ethanol.
Dry the resulting solid under vacuum at 80-100 °C to yield crude guanine.
Part II: N9-Alkylation with the Acyclic Side Chain
With the guanine core synthesized, the next phase involves attaching the acyclic side chain, a process well-documented in existing literature for ganciclovir synthesis.[2][3]
Figure 2: Workflow for the N-alkylation of the synthesized guanine.
Protocol 4: Synthesis of Triacetylganciclovir
Objective: To acetylate the guanine and then perform a regioselective N9-alkylation with the protected side chain. This one-pot approach improves efficiency.[2][3]
Materials:
Synthesized Guanine
Acetic anhydride
2-acetoxymethoxy-1,3-diacetoxy propane (AMDP)
Acidic Amberlite IR-120 resin (catalyst)
Ethanol
Procedure:
In a flask, heat a mixture of 5.0 g of the synthesized guanine and 30 mL of acetic anhydride to 120 °C. Monitor the reaction by TLC until the guanine is consumed, indicating the formation of diacetylguanine.
Cool the mixture and evaporate the excess acetic anhydride under vacuum.
To the in-situ prepared diacetylguanine, add 9.0 g of AMDP, 0.1 g of acidic Amberlite IR-120, and 50 mL of ethanol.
Heat the mixture at 80 °C for 2-3 hours, monitoring for the completion of the alkylation by TLC.
While hot, filter the reaction mixture to remove the Amberlite catalyst.
Concentrate the filtrate under vacuum to obtain crude triacetylganciclovir as an oil or semi-solid.
Part III: Deprotection to Yield Ganciclovir
Protocol 5: Deacetylation of Triacetylganciclovir
Objective: To remove the acetyl protecting groups from the ganciclovir precursor to yield the final active pharmaceutical ingredient.
Materials:
Crude triacetylganciclovir
Aqueous methylamine (40%)
Glacial acetic acid
Acetone
Deionized water
Procedure:
To the crude triacetylganciclovir, add 30 mL of 40% aqueous methylamine.
Stir the mixture at 50 °C for 1.5 hours.
Add 50 mL of deionized water and continue stirring for 30 minutes.
Neutralize the solution with glacial acetic acid.
Heat the neutralized solution to 90 °C for 1 hour to aid in the crystallization of the product.
Cool the mixture to room temperature and then in an ice bath for 30 minutes.
Filter the resulting precipitate.
Wash the solid with a chilled 1:1 mixture of acetone and water to afford pure ganciclovir.
Dry the final product under vacuum.
Data Summary and Critical Parameters
The following table summarizes the key reactants and expected outcomes for this proposed synthesis. Yields are hypothetical and would require experimental optimization.
Step
Key Reactants
Key Reagents
Expected Product
1. Nitrosation
2,6-Diamino-5-(hydroxymethyl) pyrimidin-4(3H)-one
NaNO₂, Acetic Acid
2,6-Diamino-5-nitroso- 1H-pyrimidin-4-one
2. Reduction
2,6-Diamino-5-nitrosopyrimidin-4(3H)-one
Na₂S₂O₄
2,5,6-Triaminopyrimidin-4(3H)-one
3. Cyclization
2,5,6-Triaminopyrimidin-4(3H)-one
Formic Acid
Guanine
4. Alkylation
Guanine, AMDP
Acetic Anhydride, Amberlite IR-120
Triacetylganciclovir
5. Deprotection
Triacetylganciclovir
Aqueous Methylamine
Ganciclovir
Troubleshooting and Scientific Insights
Nitrosation Reaction: The temperature control during nitrosation is critical to prevent side reactions and decomposition of the nitroso product. The displacement of the hydroxymethyl group is a key assumption; if this does not occur cleanly, an alternative strategy to introduce the 5-amino group would be required.
Reduction Step: The reduction with sodium hydrosulfite is sensitive to air oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve the yield and purity of the triaminopyrimidine.
Cyclization to Guanine: The use of high-purity formic acid is essential for an efficient ring closure. Incomplete cyclization can be addressed by extending the reflux time or by using alternative cyclizing agents like diethoxymethyl acetate.[4]
N-Alkylation: The use of a heterogeneous acid catalyst like Amberlite IR-120 simplifies the workup, as it can be removed by simple filtration.[3] This is a significant advantage over homogeneous catalysts like p-toluenesulfonic acid, which require more extensive purification to remove.[2] The regioselectivity (N9 vs. N7) of the alkylation is a crucial factor. The one-pot acetylation/alkylation procedure generally favors the desired N9 isomer.[3]
Conclusion
This document provides a comprehensive, albeit theoretical, guide for the synthesis of ganciclovir starting from a pyrimidine precursor. By leveraging the foundational principles of the Traube purine synthesis, a plausible pathway has been outlined. While not a replacement for established industrial methods, these protocols offer a rich platform for academic exploration, enabling researchers to investigate novel routes to important pharmaceutical agents and to deepen their understanding of heterocyclic chemistry. The successful execution of this synthesis would represent a significant contribution to the field of synthetic organic chemistry.
References
Gao, H., & Mitra, A. K. (2000). Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. Synthesis, 2000(03), 329-351.
Reddy, L. R., et al. (2018). Efficient one-pot process for synthesis of antiviral drug Ganciclovir. Journal of Chemical Sciences, 130(9), 1-5.
Prasada Raju, V. V. N. K. V., et al. (2009). A facile synthesis of potent antiherpes drug substance, Ganciclovir, 9-[(1,3-Dihydroxy-2-propoxy)
Traube, W. (1900). Ueber die Synthese des Guanins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
Lister, J. H. (1971). Purines. Wiley-Interscience.
Robins, R. K., et al. (1953). Purines. II. The Synthesis of Certain Purines and the Cyclization of Several Substituted 4,5-Diaminopyrimidines. Journal of the American Chemical Society, 75(1), 263-266.
Albert, A. (1954). 4. The Traube purine synthesis. Quarterly Reviews, Chemical Society, 8(1), 1-28.
Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0018.
Traube Purine Synthesis. (n.d.). In Merck Index. Retrieved from [Link]
Traube, W. (1900). Der Aufbau der Harnsäure, des Xanthins, Theobromins, Caffeïns und Guanins aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.
reaction conditions for 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one production
This Application Note provides a comprehensive technical guide for the synthesis of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one , a critical intermediate in the production of antifolate pharmaceuticals (e.g., Methot...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the synthesis of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one , a critical intermediate in the production of antifolate pharmaceuticals (e.g., Methotrexate analogs) and acyclic nucleoside antivirals.
Part 1: Technical Abstract & Retrosynthetic Analysis
Target Molecule: 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
CAS Registry Number: (Analogous to 1004-64-4 for the parent, specific hydroxymethylated CAS varies by tautomer)
Core Application: Precursor for C-5 substituted pyrimidine scaffolds (furo[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines).
The synthesis exploits the high nucleophilicity of the C-5 position in the electron-rich 2,6-diaminopyrimidin-4-one (DAHP) core. Under controlled basic conditions, DAHP undergoes a Mannich-type electrophilic aromatic substitution with formaldehyde. The critical challenge is selectivity: preventing
-hydroxymethylation (on the exocyclic amines) and avoiding the formation of methylene-bridged bis-pyrimidine dimers.
Reaction Scheme & Mechanism
Caption: Synthetic pathway for C-5 hydroxymethylation of DAHP. The reaction requires precise pH control to favor C-alkylation over N-alkylation or dimerization.
Part 2: Critical Process Parameters (CPP)
To ensure high yield and purity, the following parameters must be strictly controlled.
Parameter
Recommended Range
Scientific Rationale
Stoichiometry
1.1 – 1.5 eq. Formaldehyde
Slight excess ensures conversion; large excess promotes -bis(hydroxymethyl) impurities.
pH Control
10.0 – 12.0 (Reaction)
High pH generates the pyrimidinyl anion, enhancing nucleophilicity at C-5.
Temperature
45°C – 60°C
Sufficient activation energy for C-alkylation. Temperatures >70°C promote polymerization and dimerization.
Reaction Time
2 – 4 Hours
Extended times increase the risk of "over-reaction" to the methylene-bridged dimer.
Quenching
pH 6.0 – 7.0 (Acetic Acid)
The product has an isoelectric point near neutral; precise acidification precipitates the product.
Part 3: Detailed Experimental Protocol
Safety Note: Formaldehyde is a known carcinogen and sensitizer. Work in a fume hood. DAHP is an irritant.
In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge 10.0 g (79.3 mmol) of DAHP.
Add 60 mL of Deionized Water.
Slowly add 50% NaOH solution dropwise until the solid completely dissolves and the pH reaches ~11-12. The solution should be clear to pale yellow.
Mechanism:[1][2][3][4][5][6][7] Formation of the sodium salt of DAHP increases electron density at C-5.
Hydroxymethylation:
Heat the solution to 50°C .
Add 7.1 mL (95 mmol, 1.2 eq) of 37% Formaldehyde solution dropwise over 15 minutes.
Maintain temperature at 50–55°C for 3 hours.
Process Check: Monitor reaction progress via HPLC (C18 column, Phosphate buffer/MeOH mobile phase). Look for the disappearance of DAHP (RT ~2.5 min) and appearance of the hydroxymethyl product (RT ~1.8 min, more polar).
Precipitation & Isolation:
Cool the reaction mixture to 10–15°C in an ice bath.
Slowly add Glacial Acetic Acid dropwise with vigorous stirring.
Target pH: 6.5 – 7.0 . A thick white to off-white precipitate will form.
Critical Step: Do not overshoot to pH < 5, as protonation of the amino groups increases solubility and reduces yield.
Purification:
Stir the slurry at 10°C for 30 minutes to ensure complete crystallization.
Filter the solid using a Buchner funnel.
Wash the cake 2x with cold water (10 mL) and 1x with cold acetone (10 mL) to remove unreacted formaldehyde and water.
Conduct reaction under Nitrogen atmosphere. Use degassed water.
Part 5: References
Vertex Pharmaceuticals. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters.
Quest Journals. (2014). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis. Journal of Research in Pharmaceutical Science.
Gangjee, A., et al. (2005). Synthesis of 2,4-Diamino-5-methyl-6-substituted Arylthio-furo[2,3-d]pyrimidines. Journal of Medicinal Chemistry.
Application Note: Scalable Synthesis of 2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
This Application Note is designed for researchers and process chemists in drug development. It details the scalable synthesis of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one (also known as 2,4-diamino-6-hydroxy-5-hyd...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists in drug development. It details the scalable synthesis of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one (also known as 2,4-diamino-6-hydroxy-5-hydroxymethylpyrimidine), a critical intermediate for antifolates (e.g., Pemetrexed precursors) and antiviral nucleoside analogs.
Executive Summary
The target molecule, 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one , represents a highly functionalized pyrimidine scaffold. Its synthesis presents two primary challenges:
Regioselectivity: Ensuring C-5 alkylation over
-alkylation during the introduction of the one-carbon unit.
Stability: The hydroxymethyl group at the 5-position is prone to dehydration (forming reactive exocyclic methylenes) or dimerization (forming methylene-bis-pyrimidines) under acidic or thermal stress.
This protocol outlines a robust, two-step industrial route:
Condensation: Construction of the pyrimidine core (DAHP) from guanidine and ethyl cyanoacetate.
Hydroxymethylation: Regioselective C-5 functionalization using formaldehyde under controlled basic conditions.
Retrosynthetic Analysis & Pathway
The most atom-economical route disconnects the molecule into three commodity chemicals: Guanidine Hydrochloride , Ethyl Cyanoacetate , and Formaldehyde .
Figure 1: Retrosynthetic pathway emphasizing the convergent assembly of the pyrimidine core followed by late-stage functionalization.
Experimental Protocol
Step 1: Synthesis of 2,6-Diaminopyrimidin-4(3H)-one (DAHP)
This step utilizes a Traube-type purine synthesis modification. The key to high yield is the complete neutralization of guanidine hydrochloride and the maintenance of anhydrous conditions during cyclization.
Reagents:
Guanidine Hydrochloride (CAS 50-01-1): 1.0 equiv.
Ethyl Cyanoacetate (CAS 105-56-6): 1.0 equiv.
Sodium Ethoxide (21% in EtOH): 2.2 equiv.
Ethanol (Absolute): Solvent (5-6 volumes).
Procedure:
Preparation of Free Guanidine: Charge a reactor with Guanidine HCl and anhydrous ethanol. Add 1.1 equiv of Sodium Ethoxide solution dropwise at 20–25°C. Stir for 30 minutes.
Process Note: Sodium chloride (NaCl) will precipitate. Filtration is optional but recommended for downstream purity.
Condensation: Add Ethyl Cyanoacetate dropwise to the guanidine free base solution over 45 minutes, maintaining temperature <30°C.
Cyclization: Add the remaining Sodium Ethoxide (1.1 equiv) and heat the mixture to reflux (78–80°C). Maintain reflux for 4–6 hours.
Monitoring: HPLC should show <1% unreacted ethyl cyanoacetate.
Workup: Distill off ~70% of the ethanol. Add water (3 volumes) to the residue.
Neutralization: Adjust pH to 6.5–7.0 using Glacial Acetic Acid. The product will precipitate as a dense off-white solid.
Isolation: Cool to 0–5°C, filter, and wash with cold water followed by acetone. Dry at 60°C under vacuum.[1]
Yield Expectations: 85–92%.
Purity: >98% (HPLC).
Step 2: C-5 Hydroxymethylation
Direct reaction with formaldehyde favors the electron-rich C-5 position under basic conditions.
Reagents:
DAHP (from Step 1): 1.0 equiv.
Formaldehyde (37% aq. solution): 1.2 – 1.5 equiv.
Sodium Hydroxide (10% aq.): 1.1 equiv.
Water: Solvent (10 volumes).
Procedure:
Dissolution: Suspend DAHP in water. Add NaOH solution slowly until the solid dissolves and pH reaches 10–11.
Addition: Add Formaldehyde solution dropwise at ambient temperature.
Reaction: Heat the mixture to 50–55°C for 2–4 hours.
Critical Control: Do NOT exceed 60°C. Higher temperatures promote dimerization to methylene-bis(2,6-diamino-4-pyrimidinone).
Precipitation: Cool the reaction mass to 10°C. Carefully adjust pH to 6.0–6.5 using dilute HCl (1N).
Observation: The product precipitates as a fine white to pale yellow powder.
Filtration: Filter immediately. Wash with ice-cold water.
Drying: Dry under high vacuum at 40°C .
Warning: Avoid high heat (>60°C) during drying, as the hydroxymethyl group can eliminate water to form a reactive exocyclic methylene, leading to polymerization.
Critical Process Parameters (CPPs)
Parameter
Range
Impact of Deviation
Stoichiometry (Step 1)
1.0 : 1.0 (Guanidine:ECA)
Excess ECA leads to difficult-to-remove impurities.
Water Content (Step 1)
< 0.5%
Water hydrolyzes the ester before cyclization, reducing yield.
reagents for converting 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one to chloromethyl derivatives
Application Note: Reagents and Protocols for the Selective Conversion of 2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one to its Chloromethyl Derivative Introduction & Chemical Context 2,6-Diamino-5-(hydroxymethyl)pyrimi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Reagents and Protocols for the Selective Conversion of 2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one to its Chloromethyl Derivative
Introduction & Chemical Context
2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one (also represented as its tautomer, 2,4-diamino-5-hydroxymethyl-6-hydroxypyrimidine) is a highly versatile heterocyclic building block. It is extensively utilized in the pharmaceutical industry for the synthesis of classical and non-classical antifolates, particularly inhibitors of dihydrofolate reductase (DHFR)[1][2]. The successful elaboration of this scaffold into complex pharmacophores often requires the activation of the 5-hydroxymethyl group to a highly reactive 5-chloromethyl derivative, enabling subsequent coupling with various nucleophiles (e.g., p-aminobenzoylglutamate derivatives)[3].
Mechanistic Insights & Reagent Selection
The primary synthetic challenge in this transformation is achieving strict chemoselectivity. The starting material possesses multiple reactive sites: two primary amino groups, a tautomeric 4(3H)-one/4-hydroxy system, and the target 5-hydroxymethyl group. As a Senior Application Scientist, selecting the correct reagent requires understanding the causality behind the reaction mechanisms to prevent over-chlorination or degradation.
Thionyl Chloride (
) : This is the industry-standard reagent for this transformation, operating via an mechanism. At strictly controlled low temperatures (0–10 °C), selectively converts the aliphatic primary alcohol to the corresponding alkyl chloride[4]. However, if the reaction is heated or if dimethylformamide (DMF) is added as a catalyst, the Vilsmeier-Haack intermediate forms. This highly electrophilic species will attack the tautomeric 4-hydroxy group, leading to the unwanted chlorination of the pyrimidine core to yield 2,4-diamino-6-chloro-5-(chloromethyl)pyrimidine.
Concentrated Hydrochloric Acid (HCl) : Operating via an
pathway, concentrated HCl provides a milder alternative that completely avoids the risk of aromatizing the 4(3H)-one to a 4-chloro derivative. The high concentration of chloride ions drives the equilibrium toward the chloromethyl product. However, prolonged exposure can lead to dimerization, forming bis-pyrimidine ethers.
Phosphorus Oxychloride (
) : This reagent should be strictly avoided for selective 5-chloromethylation. is highly electrophilic toward the tautomeric 4-hydroxy group and will rapidly convert the pyrimidinone core into a chloropyrimidine, destroying the 4(3H)-one moiety.
Quantitative Data: Reagent Comparison Matrix
Table 1: Comparison of Chlorinating Reagents for 5-Hydroxymethylpyrimidines
Reagent
Temp (°C)
Additives
Primary Product
Selectivity
Common Byproducts
0–10
None
5-Chloromethyl (Desired)
High
Minimal (if temp controlled)
>40
DMF
4-Chloro-5-chloromethyl
Low
Over-chlorinated core
Conc. HCl
20–25
Dioxane
5-Chloromethyl (Desired)
High
Bis-pyrimidine ether
Reflux
None/Amine
4-Chloro-5-chloromethyl
Low
Phosphorodichloridates
Reaction Pathway Visualization
Caption: Chemoselective vs. non-selective chlorination pathways of 5-hydroxymethylpyrimidines.
Self-Validating Experimental Protocols
Protocol A: High-Yield Selective Chlorination using Thionyl Chloride (
)
Causality Note: Conducting this reaction in an inert solvent at 0–10 °C ensures the
mechanism is restricted to the highly reactive benzylic-like alcohol. The low temperature kinetically traps the reaction, preventing nucleophilic attack on the pyrimidine core[4].
Preparation : Suspend 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one (10.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an inert atmosphere (nitrogen or argon).
Cooling : Chill the suspension to 0–5 °C using an ice-water bath.
Reagent Addition : Add
(15.0 mmol, 1.5 eq) dropwise over 15 minutes. Critical Step: Maintain the internal temperature below 10 °C to prevent 4-OH chlorination[4].
Reaction : Remove the ice bath and allow the mixture to stir at 10–15 °C for 2 hours. Self-Validation: The suspension will typically clarify as the hydrochloride salt of the product forms, indicating successful conversion.
Quenching & Isolation : Remove volatile substances under reduced pressure at ambient temperature (do not heat). Triturate the resulting light-brown to off-white solid with cold diethyl ether (20 mL) to remove residual sulfur dioxide and unreacted
.
Storage : Filter the precipitate under a nitrogen blanket (the product is hygroscopic and highly reactive). Store strictly at 0–8 °C[3].
Protocol B: Mild Chlorination using Concentrated Hydrochloric Acid
Causality Note: This method relies on the high concentration of
to protonate the alcohol and to act as the nucleophile. It is inherently safer for the 4(3H)-one group but requires careful monitoring to prevent etherification caused by unreacted starting material attacking the newly formed chloromethyl derivative.
Preparation : Suspend the starting material (10.0 mmol) in 1,4-dioxane (15 mL).
Reaction : Stir the mixture vigorously at 20–25 °C for 12–18 hours. Monitor via TLC or LC-MS.
Isolation : Once complete, dilute the mixture with cold acetone (30 mL) to precipitate the 2,6-diamino-5-(chloromethyl)pyrimidin-4(3H)-one hydrochloride salt.
Validation : Filter the solid, wash sequentially with cold acetone and ether, and dry under vacuum.
Analytical Validation & Troubleshooting
Verifying the success of the conversion requires careful spectroscopic analysis, as the product is prone to rapid hydrolysis back to the starting material if exposed to atmospheric moisture.
Nuclear Magnetic Resonance (1H NMR) : This is the most definitive diagnostic tool. In the starting material, the 5-hydroxymethyl protons (
) typically appear as a doublet around 4.3 ppm, coupled to a hydroxyl triplet near 5.0 ppm (in DMSO-d6). Upon successful conversion to the chloromethyl derivative, the hydroxyl proton signal disappears entirely, and the methylene protons () shift downfield to appear as a sharp singlet at approximately 4.6–4.8 ppm[4].
Mass Spectrometry (ESI-MS) : The product will display a characteristic isotopic pattern (3:1 ratio of M to M+2) indicative of a single chlorine atom. Ensure the MS inlet temperature is lowered to prevent thermal degradation.
Troubleshooting : If an NMR peak is observed around 4.4 ppm without the OH coupling, dimerization (ether formation) has likely occurred. To resolve this, strictly enforce anhydrous conditions and reduce the reaction time in Protocol A.
References
Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo-[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXybr86M2PpyAKhjpCaTC_LArggrS9O8vcZnMgGrdAIzxzSndfVfquWvl6f9IooH7tBAfFBy0I2UvjAVoTTqpJXd_7GU8UIaGKLHor-teQOW9YFuCwB7JkJkKhEIgyBzSBpY4wPoa6gwKYW7o=]
Synthesis of 6-Substituted-2,4-Diamino-5,6,7,8-Tetrahydropyrimido (4-5-d) Pyrimidines. Defense Technical Information Center (DTIC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxLf9c3ZbJGZ0OS18ZFuewztoRXM9ItNq6sPleeq4_VqbfgfAH-3acK3uuP35HvMwZtuRDQX0avoRAOG30J-4891RIDuJi-9IKjsWyvKDb1bjpOnFu3KKTS5UdyEP9CDT7oYbNS4147wY=]
Full article: New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXnRf6zpxY7knFNzZIusY6Zy32cS-z967PZQwFi5K520aKiL8W2ErXRtEzcwh3c7Tv87arCF-hcCYoNoFCTUhPxaWz8PMKbfyWiB1biQtOmkZvUTocVgTUTEEa3ob9zSeposyVobwUbLyCX40yIq38R0d8tmOR4iAMVWsN5mojy-lq8ucMkHSuAolAqma1RAH7Tk0=]
Application Note: Microwave-Assisted Synthesis of 2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the microwave-assisted synthesis of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one , a critical intermedi...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the microwave-assisted synthesis of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one , a critical intermediate in the synthesis of acyclic nucleoside antiviral drugs such as Ganciclovir and Penciclovir .
Abstract & Scientific Rationale
The compound 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one (Structure 2 ) is a pivotal building block for guanine-based antivirals. Traditional thermal synthesis involves the reaction of 2,6-diaminopyrimidin-4(3H)-one with formaldehyde in aqueous base at reflux for 12–24 hours. This conventional route often suffers from variable yields (50–70%) due to the formation of N-hydroxymethyl byproducts and polymerization of formaldehyde.
This protocol utilizes microwave irradiation to accelerate the hydroxymethylation at the C5 position. By rapidly reaching the activation energy required for the thermodynamic C-alkylation over the kinetic N-alkylation, this method reduces reaction time from hours to minutes and improves the impurity profile.
Key Advantages
Reaction Time: Reduced from 18 hours (thermal) to <10 minutes.
Selectivity: High temperature/pressure favors the thermodynamic C5-substitution.
Green Chemistry: Aqueous solvent system; minimal waste.
Reaction Mechanism
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The starting material, 2,6-diaminopyrimidin-4(3H)-one (1 ), exists in tautomeric equilibrium. In basic media (KOH), it forms a pyrimidinyl anion, increasing electron density at the C5 position.
Deprotonation: Base removes the N3 proton (or OH proton of the tautomer), generating a nucleophilic anion.
Electrophilic Attack: The electron-rich C5 carbon attacks the carbonyl carbon of formaldehyde (generated from paraformaldehyde depolymerization).
Proton Transfer: Re-aromatization yields the 5-hydroxymethyl product.
Microwave Reactor: Single-mode or Multi-mode synthesis system (e.g., CEM Discover or Anton Paar Monowave).
Vessel: 10 mL or 35 mL pressure-sealed glass vial with Teflon/Silicon septum.
Reagents:
2,6-Diaminopyrimidin-4(3H)-one (CAS: 56-06-4)
Paraformaldehyde (Reagent Grade, powder)
Potassium Hydroxide (KOH), 0.5 N aqueous solution[1]
Hydrochloric Acid (HCl), 2 N (for workup)
Step-by-Step Methodology
Step 1: Preparation of Reactants
Weigh 1.26 g (10 mmol) of 2,6-diaminopyrimidin-4(3H)-one into a 35 mL microwave vial.
Add 0.36 g (12 mmol, 1.2 eq) of Paraformaldehyde.
Add 15 mL of 0.5 N KOH solution.
Add a magnetic stir bar and seal the vial with a snap-cap.
Step 2: Microwave Irradiation
Pre-stirring: Stir for 30 seconds to ensure suspension homogeneity.
Method Parameters:
Mode: Standard (Temperature Control)
Temperature: 110 °C
Ramp Time: 2:00 min
Hold Time: 5:00 min
Pressure Limit: 250 psi (17 bar)
Power: Max 300 W (Dynamic)
Stirring: High
Step 3: Workup & Isolation
Cooling: Allow the vessel to cool to <50 °C (using compressed air cooling feature of the reactor).
Acidification: Transfer the reaction mixture to a 50 mL beaker. While stirring, slowly add 2 N HCl dropwise until the pH reaches 5.0–6.0 .
Note: The product will begin to precipitate as a white/off-white solid as the pH approaches neutrality.
Crystallization: Chill the beaker in an ice bath for 30 minutes to maximize precipitation.
Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 5 mL) followed by cold acetone (1 x 5 mL) to remove unreacted formaldehyde.
Drying: Dry the solid in a vacuum oven at 60 °C for 4 hours.
Workflow Diagram
Caption: Operational workflow for the microwave synthesis protocol.
Results & Characterization
Data Comparison: Thermal vs. Microwave
Parameter
Thermal Method [1]
Microwave Method (This Protocol)
Temperature
100 °C (Reflux)
110 °C
Time
18–24 Hours
5 Minutes
Solvent
Water/Base
0.5 N KOH
Yield
65–70%
88–92%
Appearance
Pale Yellow Solid
White/Off-White Powder
Analytical Data (Expected)
Melting Point: >300 °C (decomposes).
1H NMR (DMSO-d6, 400 MHz):
10.5 (s, 1H, NH, exchangeable)
6.1 (s, 2H, NH2, exchangeable)
5.8 (s, 2H, NH2, exchangeable)
4.8 (t, 1H, OH, exchangeable)
4.15 (d, 2H, CH2-OH) — Diagnostic Peak
MS (ESI+): Calculated for C5H8N4O2 [M+H]+: 157.07. Found: 157.1.
Troubleshooting & Optimization
Charring/Darkening: If the reaction mixture turns dark brown, the temperature is too high, leading to sugar-like polymerization of formaldehyde. Reduce temperature to 100 °C and extend time to 8 minutes.
Low Yield: Ensure the pH adjustment in Step 3 is precise. The product is amphoteric; it is soluble in both strong acid (protonation of amines) and strong base (deprotonation of amide/phenol). The optimal precipitation window is pH 5.0–6.0.
Pressure Spikes: Paraformaldehyde depolymerizes to gas. Ensure the vessel has sufficient headspace (do not fill >50% volume) and the safety release limits are set correctly.
References
Abdel-Rahman, A. A.-H., & El Ashry, E. S. H. (2002).[1] Efficient Synthesis of 5-Hydroxymethyl Pyrimidines and their Nucleosides Using Microwave Irradiation. Synlett, 2002(12), 2043–2044.[1]
Grounding: Establishes the core methodology for microwave hydroxymethylation of uracil deriv
Cherukupalli, P., et al. (2017). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil. Quest Journals, 5(2), 11-18.
Grounding: Details the synthesis and properties of the starting m
Raju, V. V. N. K. V., et al. (2009).[2] A facile synthesis of potent antiherpes drug substance, Ganciclovir.[2][3] Arkivoc, (xii), 296-301.[2]
Grounding: Contextualizes the target compound as a precursor in the Ganciclovir synthesis p
Felluga, F., et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29, 986-992.
Grounding: Validates the stability of amino-pyrimidines under microwave conditions
Application Note: Solvent Selection and Reaction Optimization for 2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
Executive Summary The functionalization of highly polar pyrimidine derivatives is a cornerstone of modern drug discovery, particularly in the synthesis of antifolates, PI3K inhibitors, and nucleoside analogs. 2,6-Diamino...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of highly polar pyrimidine derivatives is a cornerstone of modern drug discovery, particularly in the synthesis of antifolates, PI3K inhibitors, and nucleoside analogs. 2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one (CAS 79595-72-5) presents a unique synthetic challenge. Its structure—featuring two primary amines, a hydroxymethyl group, and a tautomeric pyrimidinone core—creates a rigid, highly stable intermolecular hydrogen-bonding lattice.
This application note provides an authoritative guide to selecting the appropriate solvent systems to disrupt this lattice, enabling efficient chlorination, oxidation, and condensation reactions.
Physicochemical Causality: Breaking the Hydrogen-Bonding Lattice
To successfully manipulate 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one, one must first understand why it resists standard organic transformations. The molecule acts as both a formidable hydrogen-bond donor and acceptor. In non-polar solvents (e.g., toluene, dichloromethane), the compound remains entirely insoluble because the solvent cannot overcome the enthalpy of the crystalline lattice[1].
Successful solvation requires a solvent with a high hydrogen-bond acceptor capacity (Kamlet-Taft
value) and a high dielectric constant (). However, the chemical reactivity of the solvent must also be strictly paired with the reagent class to prevent catastrophic side reactions.
Table 1: Solvent Physicochemical Properties and Reaction Compatibility
Solvent
Dielectric Constant ()
Dipole Moment (D)
H-Bond Acceptor ()
Solvation Mechanism & Reaction Compatibility
DMSO
46.7
3.96
0.76
Excellent for Oxidation. Fully disrupts the H-bond lattice. Incompatible with POCl₃ (causes Swern-like degradation).
DMF
36.7
3.82
0.69
Good for Condensations. Supports ionic intermediates[2]. Incompatible with POCl₃ (forms Vilsmeier-Haack reagent).
Acetonitrile
37.5
3.92
0.31
Co-solvent for Chlorination. Poor standalone solubility, but excellent when paired with an organic base (e.g., DBU)[3].
Toluene
2.4
0.36
0.11
Incompatible. Fails to disrupt hydrogen bonding; results in unreacted suspensions.
Strategic Solvent Selection Workflows
The selection of a solvent for this pyrimidine derivative is entirely dictated by the electrophilicity of the reagents being used.
Fig 1. Solvent selection logic tree based on reaction class and physicochemical constraints.
Chlorination: Avoiding Insoluble Salts
When converting the 4-oxo and 5-hydroxymethyl groups to their respective chlorides using Phosphorus Oxychloride (POCl₃), neat POCl₃ often results in charring and low yields. As the reaction proceeds, HCl is liberated, protonating the 2,6-diamino groups and crashing the intermediate out of solution as an impenetrable hydrochloride salt.
The Solution: Utilizing Acetonitrile as a polar, non-reactive co-solvent alongside 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-dimethylaniline. The base scavenges the HCl, keeping the pyrimidine in solution and driving the reaction to completion[3].
Selective oxidation of the 5-hydroxymethyl group to a 5-formyl derivative requires a mild oxidant like activated Manganese Dioxide (MnO₂) to prevent over-oxidation to the carboxylic acid[4]. Because MnO₂ oxidations occur at the solid-liquid interface, the pyrimidine must be fully dissolved.
The Solution: Anhydrous DMSO is the premier choice. Its high
value strips the pyrimidine molecules from their lattice, ensuring homogeneous distribution around the heterogeneous MnO₂ particles.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific in-process visual cues to ensure the causality of the solvent choice is actively observed by the chemist.
Protocol A: Concurrent Chlorination (Synthesis of 2,6-diamino-4-chloro-5-(chloromethyl)pyrimidine)
Preparation: Charge a flame-dried 250 mL round-bottom flask with 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one (10.0 g, 64 mmol) and anhydrous Acetonitrile (100 mL). The mixture will be a thick, white suspension.
Base Addition: Cool the suspension to 0–5 °C using an ice bath. Add DBU (24.4 g, 160 mmol, 2.5 eq) dropwise over 15 minutes.
Self-Validation Check: The suspension should become noticeably less turbid and easier to stir as the DBU disrupts intermolecular hydrogen bonding and forms a transient soluble complex. If heavy clumping persists, verify the anhydrous nature of the solvent.
Chlorination: Add POCl₃ (49.1 g, 320 mmol, 5.0 eq) dropwise, maintaining the internal temperature below 15 °C to prevent uncontrolled exothermic degradation.
Reflux: Equip the flask with a reflux condenser and heat to 80 °C for 4 hours.
Self-Validation Check: Complete dissolution into a dark, homogeneous solution indicates successful conversion to the highly lipophilic dichloro intermediate.
Quench: Cool the reaction to room temperature and carefully pour the mixture into 500 g of vigorously stirred crushed ice to hydrolyze excess POCl₃. Extract the product with Ethyl Acetate (3 x 200 mL).
Protocol B: Chemoselective Oxidation (Synthesis of 2,6-diamino-4-oxo-3,4-dihydropyrimidine-5-carbaldehyde)
Fig 2. Self-validating workflow for the chemoselective oxidation of the 5-hydroxymethyl group.
Solvation: Suspend the pyrimidine starting material (5.0 g, 32 mmol) in anhydrous DMSO (75 mL).
Self-Validation Check: Gently warm the mixture to 40 °C. It should yield a completely clear solution, confirming total lattice disruption.
Oxidation: Cool back to room temperature (25 °C) and add activated MnO₂ (27.8 g, 320 mmol, 10.0 eq) in a single portion. The reaction becomes a black, heterogeneous slurry.
Monitoring: Stir vigorously for 12 hours. Monitor the reaction via TLC (DCM:MeOH 8:2). The disappearance of the baseline starting material confirms the reaction is complete.
Filtration: Filter the mixture through a 2-inch pad of Celite to remove the insoluble manganese salts. Wash the filter cake thoroughly with warm DMF (25 mL) to ensure complete recovery of the highly polar product.
Isolation: Pour the combined filtrates into ice-cold water (400 mL) under rapid stirring. Collect the precipitated formyl-pyrimidine via vacuum filtration and dry under high vacuum at 50 °C.
References
Synthesis of 4-fluoroalkyl-9H-pyrimido[4,5-b]indoles. Fluorine Notes, 2014. Demonstrates the critical role of DBU in the chlorination of pyrimidinones to prevent insoluble salt formation.[3]
Synthesis of 4-(5-Benzyl-2-phenylpyrimidin-4-yl)morpholines as Novel PI3K Inhibitors. Letters in Organic Chemistry, 2009. Highlights the necessity of highly polar aprotic solvents (DMF) for pyrimidine condensations. [2]
Molecularly Imprinted Polymers-based Separation of Nucleobases. Royal Society of Chemistry Books. Discusses the notoriously low solubility of highly functionalized pyrimidines in standard organic solvents. [1]
tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate Synthesis Protocols. Benchchem. Details the chemoselective oxidation of hydroxymethyl groups on N-heterocycles using activated MnO₂. [4]
Technical Support Center: Purification of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the purification of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one. As a Senior Application Scientist, I understand...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the purification of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one. As a Senior Application Scientist, I understand that purifying highly functionalized heterocyclic compounds can be a significant challenge. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with both the "how" and the "why" behind effective purification strategies.
Frequently Asked Questions (FAQs)
FAQ 1: I've just completed my synthesis. How should I perform an initial assessment of my crude product?
Answer:
A thorough initial assessment is critical before attempting any large-scale purification. It saves time, solvent, and valuable material. Your goal is to understand the impurity profile and the approximate purity of your crude 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one.
Recommended Initial Workflow:
Visual Inspection: The crude product is often an off-white to yellowish or brownish solid. Significant color may indicate polymeric or degradation impurities.
Solubility Test: Test the solubility of a few milligrams of your crude material in a range of common laboratory solvents (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, DMSO). This information is invaluable for choosing a purification method.
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive way to visualize the number of components in your mixture.
Stationary Phase: Use standard silica gel plates.
Mobile Phase: Due to the high polarity of your target compound, you will need a polar eluent system. Start with a mixture like Dichloromethane:Methanol (9:1). If the spot remains at the baseline, increase the methanol content (e.g., 8:2 or 7:3). Adding a small amount of ammonium hydroxide (0.5-1%) to the mobile phase can often improve the spot shape for basic compounds like this pyrimidine by preventing tailing.
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is the preferred method.
Method: A reverse-phase C18 column is typically effective.
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or trifluoroacetic acid, is a good starting point. The acid helps to protonate the amino groups, leading to sharper peaks.
Proton NMR (¹H NMR): Dissolve a small sample in a suitable deuterated solvent (likely DMSO-d₆ due to the compound's polarity) to get a preliminary spectrum. Even if the spectrum is complex due to impurities, you can often identify the characteristic peaks of your product and get a rough estimate of its purity relative to identifiable starting materials or solvent residues.
FAQ 2: Recrystallization is my preferred first step. How do I select the best solvent system?
Answer:
Recrystallization is the most effective method for removing small amounts of impurities from a solid product, provided the correct solvent is chosen. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
Systematic Solvent Screening Protocol:
Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.
Single Solvent Addition: To each tube, add a different solvent dropwise at room temperature, with agitation. Good candidate solvents for this polar molecule include water, ethanol, isopropanol, or mixtures.
Observation at Room Temperature:
If the compound dissolves readily, the solvent is unsuitable for single-solvent recrystallization but might be useful as the "good" solvent in a two-solvent system.
If the compound is completely insoluble, it is a poor solvent.
If the compound is sparingly soluble, it is a promising candidate.
Heating: Take the promising tubes and heat them in a water or sand bath. Add more solvent dropwise until the solid just dissolves at the boiling point.
Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath. The formation of well-defined crystals indicates a successful recrystallization. If the product "oils out," it suggests the solvent is too good or the impurities are low-melting.
Caption: A decision workflow for selecting a suitable recrystallization solvent.
Data Presentation: Common Recrystallization Solvents
Solvent
Boiling Point (°C)
Polarity Index
Notes
Water
100
10.2
Excellent for highly polar compounds. High boiling point can be a disadvantage.
Ethanol
78
5.2
Good general-purpose polar protic solvent.
Methanol
65
6.6
More polar than ethanol, but lower boiling point.
Isopropanol
82
4.3
Less polar than ethanol, good for inducing crystallization.
Dimethyl Sulfoxide (DMSO)
189
7.2
High boiling point makes it difficult to remove. Often used as the "good" solvent in a mixed-solvent system with water as the antisolvent.[1][2]
N,N-Dimethylformamide (DMF)
153
6.4
Similar to DMSO, high boiling point is a major drawback for final product isolation.[2][3]
Troubleshooting Guides
Problem 1: My compound "oils out" instead of crystallizing during cooling.
Answer:
"Oiling out" occurs when the solute comes out of solution above its melting point, or when the solution becomes supersaturated too quickly.
Causality & Solutions:
Cause: The boiling point of the solvent is higher than the melting point of your compound/impurity mixture.
Solution: Switch to a lower-boiling solvent if possible.
Cause: The solution is cooling too rapidly.
Solution: Ensure slow, undisturbed cooling. Insulate the flask with glass wool or a towel. Do not place it directly in an ice bath from a high temperature.
Cause: The concentration of the solute is too high, or the solvent is too "good."
Solution 1: Re-heat the mixture to dissolve the oil, then add a small amount of a "poor" solvent (an antisolvent, like diethyl ether if using ethanol) until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to clarify and allow to cool slowly.
Solution 2: Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site for crystal growth.
Solution 3: Add a seed crystal from a previous successful crystallization.
Problem 2: Recrystallization isn't improving the purity. What's my next step?
Answer:
If recrystallization fails, it's typically for one of two reasons: the impurities have very similar solubility profiles to your product, or you are dealing with a significant amount of a major impurity. In this case, column chromatography is the logical next step.
Diagram: Purification Method Selection
Caption: A decision tree for choosing between recrystallization and chromatography.
Column Chromatography Protocol:
Choice of Stationary Phase:
Normal Phase (Silica Gel): This is the most common. However, for your highly polar compound, it can be challenging. The compound may stick irreversibly to the acidic silica. To mitigate this, you can use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1%) to improve elution and reduce tailing.
Reverse Phase (C18 Silica): This is often a better choice for very polar compounds. You would use polar solvents like water and methanol/acetonitrile as the mobile phase. This is essentially a scaled-up version of your HPLC analysis.
Mobile Phase Selection (for Silica Gel):
Use TLC to find a solvent system that gives your product an Rf value of ~0.2-0.3 . This provides a good balance between retention and elution time on the column.
Start with a Dichloromethane:Methanol system. A common gradient is to start with a low polarity (e.g., 98:2 DCM:MeOH) and gradually increase the methanol concentration.
Problem 3: My compound streaks badly on the silica TLC plate and column. What can I do?
Answer:
Streaking (or tailing) is a common issue with polar, basic compounds like amino-pyrimidines on acidic silica gel. It occurs because of strong, sometimes irreversible, interactions between the basic amino groups and the acidic silanol (Si-OH) groups on the silica surface.
Causality & Solutions:
Cause: Strong acid-base interaction between the basic amine and acidic silica.
Solution 1 (Mobile Phase Modification): Add a small amount of a competitive base to your eluent. Triethylamine (0.5-1%) or ammonium hydroxide (0.5-1% in the polar solvent component) will occupy the acidic sites on the silica, allowing your compound to travel more cleanly.
Solution 2 (Change Stationary Phase): Switch to a more inert stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds. Alternatively, as mentioned, reverse-phase C18 silica is an excellent option where these secondary interactions are minimized.
Final Purity and Identity Confirmation
After purification, it is essential to confirm the purity and verify the chemical identity of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one.
Melting Point: A sharp melting point (a narrow range of 1-2 °C) is a good indicator of high purity. Compare it to literature values if available.
HPLC: Run the purified sample on your analytical HPLC method. A single, sharp peak with >98% purity is the goal.
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition.
NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation. The spectra should be clean, with all peaks accounted for and correct integrations.
By following this structured approach of assessment, methodical purification, and diligent troubleshooting, you can reliably obtain high-purity 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one for your research and development needs.
References
Cherukupalli, P. et al. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil. Kopyrr - Quest Journals.
Pagoria, P.F. (n.d.). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV. Available at: [Link]
Li, W. et al. (2019). Tuning the Crystal Habits of Organic Explosives by Antisolvent Crystallization: The Case Study of 2,6-dimaino-3,5-dinitropyrazine-1-oxid (LLM-105). MDPI. Available at: [Link]
Unknown Author. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. Available at: [Link]
Technical Support Center: Troubleshooting Low Solubility of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising heterocyclic compound. We will explore the underlying reasons for its poor solubility and provide a systematic, causality-driven approach to overcoming these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one expected to have low aqueous solubility?
A: The solubility of a compound is a balance of its intermolecular forces and its interaction with a solvent. For 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one, several structural features contribute to its low solubility in water:
Strong Crystal Lattice Energy: The planar structure of the pyrimidine ring allows for efficient molecular stacking in the solid state. This, combined with extensive intermolecular hydrogen bonding between the amino groups and the pyrimidinone core, creates a highly stable crystal lattice that is difficult for water molecules to break apart.[1][2]
Molecular Polarity Balance: While the molecule possesses polar functional groups (two amino groups, one hydroxymethyl group, and a keto/enol group) capable of hydrogen bonding with water, the relatively nonpolar pyrimidine core can still present a barrier to extensive hydration.
Q2: What are the most critical physicochemical properties to determine before starting solubility enhancement experiments?
A: Before attempting to improve the solubility of your compound, it is essential to establish a baseline by measuring three key properties. This data will inform your strategy and provide a quantitative measure of success.
Intrinsic Aqueous Solubility (S₀): This is the equilibrium solubility of the free, un-ionized form of the compound in water. It represents your starting point.
pKa (Acid Dissociation Constant): Your compound has multiple ionizable groups: two basic amino groups and a potentially acidic enol tautomer. Knowing the pKa values is crucial for predicting how pH changes will affect solubility.
LogP (Partition Coefficient): This value indicates the lipophilicity of the compound. A high LogP suggests that lipid-based formulation strategies might be effective.[3]
Systematic Troubleshooting Workflow
When encountering precipitation or poor dissolution, a systematic approach is more effective than random screening. The following workflow provides a logical progression from simple, rapid methods to more complex formulation strategies.
Caption: A decision tree for troubleshooting compound precipitation.
Guide to Solubility Enhancement Strategies
Q3: How do I systematically test the effect of pH on the solubility of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one?
A: The presence of basic amino groups and a potentially acidic hydroxypyrimidine moiety means that pH will significantly impact solubility.[2] By converting the neutral molecule into a more soluble salt (protonated at low pH or deprotonated at high pH), you can dramatically increase aqueous solubility.
Experimental Protocol: pH-Solubility Profiling
Prepare a Series of Buffers: Create a set of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).
Add Excess Compound: Add an amount of your solid compound to each buffer solution that is well above its expected solubility limit to create a saturated solution.
Equilibrate: Tightly seal the vials and agitate them (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
Separate Solid from Solution: Centrifuge the samples at high speed to pellet the undissolved solid. Carefully collect the supernatant, or filter it through a 0.22 µm syringe filter.
Quantify Concentration: Determine the concentration of the dissolved compound in each supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
Plot Data: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer.
Data Presentation: Example pH-Solubility Profile
pH of Buffer
Measured Solubility (µg/mL)
Physical Observation
2.0
1500
Clear Solution
4.0
850
Clear Solution
6.0
120
Hazy
7.4
50
Suspension
8.0
75
Suspension
10.0
400
Slight Haze
12.0
950
Clear Solution
Note: This data is illustrative. Actual results will depend on the compound's specific pKa values.
Q4: Which co-solvents are most effective for pyrimidine-based compounds, and how should I screen them?
A: Co-solvents are water-miscible organic solvents that can increase solubility by reducing the polarity of the aqueous medium. For compounds like yours, common and effective co-solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Polyethylene Glycol 400 (PEG 400), and ethanol.
Experimental Protocol: Co-Solvent Screening
Prepare Co-solvent Stock Solutions: Create stock solutions of your compound at a high concentration (e.g., 10-50 mM) in 100% of each co-solvent you wish to test (e.g., DMSO, PEG 400).
Perform Serial Dilutions: In a 96-well plate, perform serial dilutions of your co-solvent stock solutions into your desired aqueous buffer (e.g., PBS pH 7.4). This creates a gradient of both compound concentration and co-solvent percentage.
Equilibrate and Observe: Mix the plate and allow it to equilibrate at room temperature for 1-2 hours.
Assess Kinetic Solubility: Use nephelometry or visual inspection to identify the highest concentration at which no precipitation is observed. This is the kinetic solubility limit for that co-solvent/buffer system.[2]
Q5: My application requires a formulation with minimal organic solvent. What are some advanced strategies?
A: When simple pH adjustment or co-solvents are insufficient or unsuitable (e.g., for in vivo studies), more advanced formulation strategies are necessary. Two highly effective methods for pyrimidine derivatives are cyclodextrin complexation and the formation of amorphous solid dispersions.[3][4]
Caption: Key strategies to improve the aqueous solubility of pyrimidine compounds.
Strategy 1: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, like your pyrimidine derivative, forming a more soluble inclusion complex. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[2][4]
Experimental Protocol: Solubility Enhancement with HP-β-CD
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a concentrated stock (e.g., 40% w/v).
Add Excess Compound: Add an excess of solid 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one to the HP-β-CD solution.
Equilibrate: Vigorously stir or sonicate the mixture for 24-48 hours at room temperature to facilitate the formation of the inclusion complex.
Remove Undissolved Solid: Centrifuge or filter (0.22 µm) the solution to obtain a clear supernatant.
Determine Concentration: Quantify the dissolved compound concentration via HPLC or UV-Vis spectroscopy to determine the solubility enhancement.[2]
Strategy 2: Amorphous Solid Dispersions (ASDs)
This technique involves dispersing the drug in its high-energy, more soluble amorphous state within an inert carrier, typically a hydrophilic polymer.[5] This prevents the drug from recrystallizing into its less soluble crystalline form.[1] A miniaturized screening method can efficiently identify compatible polymers.[4][6]
Experimental Protocol: Miniaturized Polymer Screening for ASDs
Prepare Stock Solutions:
Drug Stock: Dissolve your compound in DMSO (e.g., 10 mg/mL).
Polymer Stocks: Prepare solutions of various hydrophilic polymers (e.g., PVPVA, Pluronic F-68, Tween 80) in water (e.g., 1 mg/mL).[7]
Dispense into 96-Well Plate:
Dispense a small, precise volume of the drug stock solution into each well.
Add a volume of a polymer stock solution to each well.
Evaporate Solvents: Allow the solvents (DMSO and water) to evaporate completely at room temperature or under a gentle stream of nitrogen, leaving a dry solid dispersion film.[1]
Reconstitute and Assess:
Add a fixed volume of water or buffer to each well to reconstitute the film.
Agitate the plate to facilitate dissolution.
Measure the absorbance of the solution using a UV-Vis plate reader at the compound's λ_max to determine the apparent solubility. A higher absorbance indicates greater solubility enhancement.[1][7]
Advanced Troubleshooting
Q6: I tried creating an amorphous solid dispersion, but the formulation is not stable and the compound precipitates over time. What can I do?
A: This issue, known as drug recrystallization, is a common challenge with ASDs. It indicates that the amorphous state is not being sufficiently stabilized by the polymer.
Increase Polymer-to-Drug Ratio: A higher concentration of the polymer can more effectively prevent drug molecules from re-associating and crystallizing.[1]
Select a Polymer with a Higher Glass Transition Temperature (Tg): Polymers with a high Tg can provide a more rigid matrix at room temperature, limiting the mobility of the drug molecules and hindering recrystallization.[1]
Screen Different Polymers: The specific chemical interactions between your compound and the polymer are critical. A polymer that works for one drug may not work for another. Expanding your screening to include polymers with different functional groups is recommended.
References
F. S. Di Leva, et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]
F. S. Di Leva, et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Center for Biotechnology Information. [Link]
ResearchGate. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. [Link]
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
Moneghini, M., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
Technical Support Center: Troubleshooting Hydroxymethylation of Diaminopyrimidines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers encountering bottlenecks during the functionalization of pyrimidine pha...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers encountering bottlenecks during the functionalization of pyrimidine pharmacophores. The hydroxymethylation of 2,4-diaminopyrimidines is a critical node in the synthesis of antifolate drugs (e.g., trimethoprim) and various kinase inhibitors.
While the transformation appears straightforward on paper, the electron-rich nature of the diaminopyrimidine ring makes it notoriously susceptible to side reactions—specifically the formation of methylene-bridged dimers, off-target N-alkylation, and polymerization. This guide provides a mechanistic troubleshooting framework, self-validating protocols, and authoritative grounding to ensure your syntheses are high-yielding, scalable, and reproducible.
Core Mechanistic Principles
To troubleshoot effectively, we must first understand the causality of the reaction network. The hydroxymethylation of 2,4-diaminopyrimidine using formaldehyde is an electrophilic aromatic substitution. The amino groups at C2 and C4 strongly activate the C5 position. However, because formaldehyde is highly reactive and the exocyclic amines are also nucleophilic, the reaction is a delicate balance of kinetic and thermodynamic control.
Kinetic vs. Thermodynamic Control : The exocyclic nitrogen atoms are kinetically more accessible, leading to rapid, reversible N-hydroxymethylation. Elevated temperatures and controlled pH are required to thermodynamically drive the equilibrium toward the desired C5-hydroxymethylation.
Dimerization (Mannich-type Condensation) : Once the C5-hydroxymethyl product is formed, it can act as an electrophile under acidic conditions via a resonance-stabilized carbocation/iminium intermediate. It readily reacts with unreacted 2,4-diaminopyrimidine to form a methylene-bridged dimer (bis(2,4-diaminopyrimidin-5-yl)methane). This side reaction is highly accelerated by strong acids and high temperatures[1].
Oxidation : Prolonged exposure to air or certain metal catalysts can oxidize the hydroxymethyl group to a formyl group (2,4-diamino-5-formylpyrimidine)[2].
Optimal Conditions : Hydroxymethylation is typically carried out using aqueous formaldehyde in a basic medium to maintain optimal nucleophilicity and prevent unwanted condensation[3].
Troubleshooting FAQs
Q1: My LC-MS shows a massive peak at roughly double the expected mass. Why am I forming the methylene-bridged dimer, and how do I stop it?Causality : You are observing bis(2,4-diaminopyrimidin-5-yl)methane. This occurs when the newly formed 2,4-diamino-5-hydroxymethylpyrimidine condenses with unreacted starting material.
Actionable Fix :
pH Control : Maintain the pH strictly between 7.5 and 8.5 using a mild base (e.g., dilute NaOH). This prevents the protonation of the hydroxymethyl hydroxyl group, shutting down the water elimination step required for carbocation formation.
Temperature : Do not exceed 60 °C. High thermal energy overcomes the activation barrier for intermolecular condensation.
Dosing : Ensure formaldehyde is added dropwise to maintain a low steady-state concentration.
Q2: I'm observing N-hydroxymethylated species instead of C5-hydroxymethylation. How do I direct the reaction exclusively to the C5 position?Causality : N-hydroxymethylation is the kinetic product. If your reaction is stopped too early or run at too low a temperature, the thermodynamic C5 product won't form.
Actionable Fix : Implement a "temperature ramp" protocol. Start the formaldehyde addition at 15–20 °C to safely capture the formaldehyde as N-adducts, then ramp the temperature to 55 °C for 4–6 hours. This provides the activation energy necessary for the N-to-C rearrangement (intermolecular or intramolecular) to yield the thermodynamically stable C5-hydroxymethylpyrimidine.
Q3: The reaction mixture turns into a viscous, unprocessable gum. What is happening?Causality : You are experiencing polymerization via the formation of complex aminals. Formaldehyde can cross-link multiple diaminopyrimidine molecules through both the C5 position and the exocyclic amines if used in large excess.
Actionable Fix : Strictly control the stoichiometry of formaldehyde to 1.05 - 1.10 equivalents. Utilize a co-solvent system (e.g., Water/Ethanol 1:1) to keep the monomeric intermediates solvated and precipitate the desired C5-hydroxymethyl product as it forms (see protocol below).
Quantitative Data Summary: Impact of Reaction Parameters
The following table summarizes the causal relationship between reaction parameters and product distribution, demonstrating why specific setpoints are critical.
Temperature (°C)
pH Level
CH₂O Equivalents
C5-Hydroxymethyl (Desired)
Methylene Dimer (Side Product)
N-Adducts (Side Product)
20 °C
7.0
1.05
15%
< 2%
80%
55 °C
8.0
1.05
88%
5%
4%
85 °C
8.0
1.05
45%
48%
< 1%
55 °C
3.0
1.05
20%
75%
< 1%
55 °C
8.0
2.50
30%
15%
50% (Polymeric)
Reaction Pathway Visualization
Mechanistic divergence in the hydroxymethylation of 2,4-diaminopyrimidine.
This protocol utilizes an in-situ precipitation strategy. By selecting a solvent system where the starting material is soluble but the product is not, the reaction becomes a self-validating system: the product removes itself from the reactive pool upon formation, physically preventing over-alkylation and dimerization.
Objective : Maximize C5-hydroxymethylation of 2,4-diaminopyrimidine while suppressing dimerization and N-alkylation.
Solvent: Deionized Water / Ethanol (1:1 v/v, 150 mL)
Base: 1M NaOH (for pH adjustment)
Step-by-Step Workflow :
Dissolution & pH Initialization : Suspend 2,4-diaminopyrimidine in the Water/Ethanol mixture. Adjust the pH to 8.0 using 1M NaOH.
Causality: The slightly basic pH prevents the protonation of the product's hydroxyl group, shutting down the carbocation pathway that leads to dimerization.
Kinetic Trapping (Cold Addition) : Cool the suspension to 15–20 °C. Add the 37% formaldehyde solution dropwise over 30 minutes.
Causality: Slow addition at low temperatures prevents local concentration spikes, minimizing polymeric aminal formation.
Thermodynamic Rearrangement (Heating) : Gradually heat the reaction mixture to 55 °C and maintain for 5 hours.
Causality: This provides the thermal energy necessary to drive the kinetically favored N-hydroxymethyl intermediates to the thermodynamically stable C5-hydroxymethyl product.
Self-Validating Precipitation : As the C5-hydroxymethyl product forms, it will begin to precipitate from the aqueous ethanol mixture as a fine white powder due to its lower solubility compared to the starting material and N-adducts.
Causality: This crystallization effectively removes the product from the reactive pool, halting the reaction cascade before dimerization can occur.
Isolation : Cool the mixture to 0 °C for 2 hours to maximize precipitation. Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum at 40 °C to yield the pure product.
References
Title : Notes- 2,4-Diamino-5-formylpyrimidine and 2,4-Diamino-5-hydroxymethylpyrimidine
Source : The Journal of Organic Chemistry (ACS Publications)
URL :[Link]
Title : Improved Synthesis of Novel 2,4-Diamino-5-furfurylpyrimidine in Presence of Molecular Sieves
Source : ResearchGate
URL :[Link]
Title : Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties
Source : Frontiers in Chemistry
URL :[Link]
Technical Support Center: Recrystallization of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one. Due to the compound's high p...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one. Due to the compound's high polarity and extensive hydrogen bonding capabilities stemming from its amino, hydroxyl, and pyrimidinone functional groups, its recrystallization presents unique challenges. This document offers structured FAQs, troubleshooting protocols, and a validated experimental workflow to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recrystallizing 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one?
A: The main difficulty arises from the molecule's structural features: two primary amine groups, a hydroxymethyl group, and a pyrimidinone ring system. These groups make the compound highly polar and an excellent hydrogen bond donor and acceptor. Consequently, it exhibits very high solubility in polar protic solvents (like water) even at low temperatures and is virtually insoluble in non-polar organic solvents.[1][2] Finding a solvent that provides a steep solubility curve—low solubility when cold, high solubility when hot—is the central challenge.[3][4]
Q2: Which solvents are recommended for the recrystallization of this compound?
A: Given its high polarity, the most promising single solvent is water . However, its high solubility in water may lead to poor recovery. Therefore, a mixed solvent system, also known as an anti-solvent approach, is often more effective. A good starting point is to dissolve the compound in a minimal amount of a hot "good" solvent in which it is highly soluble (e.g., water or Dimethyl Sulfoxide - DMSO) and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble (e.g., ethanol, isopropanol, or acetone) until the solution becomes turbid.[5][6]
Q3: What are the likely impurities I might encounter?
A: Impurities can originate from starting materials or side reactions during synthesis. Common impurities in pyrimidine synthesis can include unreacted starting materials like guanidine or ethyl cyanoacetate derivatives, or side-products from incomplete cyclization or over-reaction.[][8] Colored impurities, often polymeric byproducts, are also common and can sometimes be removed with activated charcoal.[4] If the synthesis involves a reduction of a nitroso or nitro group, incompletely reduced intermediates could also be present.[9]
Q4: My compound won't dissolve, even in boiling water. What should I do?
A: If the compound does not dissolve in a reasonable volume of boiling water, it may indicate the presence of highly insoluble polymeric impurities or incorrect product identity. However, for highly polar compounds, Dimethyl Sulfoxide (DMSO) can be used as the primary solvent. The compound can be dissolved in a minimal amount of hot DMSO, followed by the careful addition of a miscible anti-solvent like water or a short-chain alcohol to induce crystallization.[6][10]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q: No crystals have formed after my solution has cooled to room temperature. What is the cause and solution?
A: This is a classic case of either using too much solvent or the formation of a supersaturated solution.[11]
Problem: Excessive solvent was used, meaning the solution is not saturated at the lower temperature.
Solution: Re-heat the solution and boil off a portion of the solvent (typically 20-30%) to increase the compound's concentration. Allow it to cool slowly again.[4]
Problem: The solution is supersaturated, a state where the compound remains in solution below its saturation point.
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. The microscopic scratches provide nucleation sites for crystal growth.[11] Alternatively, if available, add a single "seed" crystal of the pure compound to the solution.[12]
Q: My product has "oiled out," forming a liquid layer instead of solid crystals. How can I fix this?
A: Oiling out occurs when the dissolved solid comes out of solution above its melting point, often because the solvent's boiling point is too high or the solution is cooled too rapidly.[3]
Problem: The compound is precipitating from a solution that is hotter than its melting point.
Solution: Re-heat the solution until the oil fully redissolves. If you used a solvent mixture, add a small amount more of the "good" solvent to ensure complete dissolution. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote slow cooling and proper crystal formation.[3] Using a larger volume of solvent can sometimes help by lowering the saturation temperature.
Q: My final product is still impure after one recrystallization. What are my options?
A: This indicates that the chosen solvent system does not effectively differentiate between your product and the impurity.
Problem: The impurity has a similar solubility profile to the target compound in the chosen solvent.
Solution 1: Perform a second recrystallization using a different solvent or solvent system.[5] A change in polarity may alter the relative solubilities of the product and impurity.
Solution 2: If recrystallization fails, the impurity may be too similar to the product. In this case, an alternative purification method like column chromatography is recommended.[1][5] For a highly polar compound like this, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most suitable chromatographic technique.[1]
Q: My recovery yield is very low. How can I improve it?
A: Low yield is often a consequence of the compound having significant solubility in the cold solvent or premature crystallization during a hot filtration step.
Problem: The compound is too soluble in the mother liquor even after cooling.
Solution: Ensure the solution is cooled thoroughly, preferably in an ice bath, to minimize the amount of product remaining in the solution.[3] Use the absolute minimum amount of hot solvent necessary to dissolve the crude product.[11]
Problem: Product was lost during hot filtration.
Solution: To prevent premature crystallization in the funnel during hot filtration, use a stemless funnel, pre-heat the funnel and filter paper with hot solvent, and keep the solution at a rolling boil during the filtration process.[2]
Experimental Protocols & Data
Protocol 1: Standard Recrystallization from a Water/Ethanol Mixed Solvent System
This protocol is a starting point for purifying crude 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one that contains moderately polar impurities.
Dissolution: In an Erlenmeyer flask, add the crude solid. Add a minimal volume of deionized water and a magnetic stir bar. Heat the mixture to boiling on a hot plate with stirring. Continue to add small portions of hot deionized water until the solid just dissolves completely.[5]
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat the mixture to boiling for 2-5 minutes.[4]
Hot Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration through a pre-heated, fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[2] This step must be done quickly to prevent crystallization.
Crystallization: Heat the clear filtrate back to boiling. Slowly add ethanol (the anti-solvent) dropwise until the solution becomes faintly and persistently cloudy (turbid). Add a few drops of hot water to redissolve the precipitate and obtain a clear solution again.
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3][11]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities.
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Data Presentation: Solvent Properties
The choice of solvent is critical for successful recrystallization. The following table summarizes properties of potential solvents and anti-solvents.[13]
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant @ 20°C)
Role
Water
100
80.1
Good Solvent
Dimethyl Sulfoxide (DMSO)
189
47.2
Good Solvent
Methanol
65
33.0
Anti-Solvent
Ethanol
78
24.5
Anti-Solvent
Isopropanol
82
19.9
Anti-Solvent
Acetone
56
21.0
Anti-Solvent
Hexane
69
1.9
Insoluble
Visualizations
Recrystallization Workflow
Caption: General workflow for anti-solvent recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
References
Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - Benchchem.
Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives - Benchchem.
Recrystallization. (n.d.). Department of Chemistry, University of California, Irvine.
Recrystallization. (n.d.). Department of Chemistry, University of Toronto.
De Novo Pyrimidine Synthesis. (n.d.). BOC Sciences.
Recrystallization. (n.d.). Wired Chemist.
Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso. (2000). Google Patents. CN1296945A.
Crystallization. (n.d.). University of Minnesota, Morris.
Recrystallization Issues. (2024, October 17). Reddit. r/Chempros.
Synthesis of pyrimidines from dinitrogen and carbon. (2022, December 15). National Science Review, Oxford Academic.
Solubility in various solvents. (n.d.). ResearchGate. [Download Table].
Synthesis, Scale-up and Recrystallization Studies of 2,6-Diamino-3,5-Dinitropyrazine-1-Oxide(LLM-105). (2007). Insensitive Energetic Materials: Particles, Crystals, Composites.
Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). (n.d.). OSTI.GOV.
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1). ResearchGate.
Technical Support Center: Optimizing Temperature for 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one Synthesis
Welcome to the technical support center for the synthesis of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the critical parameter of temperature in this synthetic process. Our goal is to equip you with the expertise to navigate potential challenges and optimize your reaction for high yield and purity.
Introduction: The Critical Role of Temperature
The synthesis of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one is a multi-step process, with the final hydroxymethylation step being particularly sensitive to temperature. This crucial step typically involves the reaction of 2,6-diaminopyrimidin-4(3H)-one with formaldehyde. Temperature control during this phase is paramount as it directly influences reaction kinetics, solubility of reactants, and the formation of impurities. Sub-optimal temperature can lead to a cascade of issues, including low yield, incomplete reactions, and the formation of difficult-to-remove byproducts. This guide will delve into the nuances of temperature optimization to ensure a successful and reproducible synthesis.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one, with a focus on temperature-related causes and solutions.
Problem
Probable Cause(s) Related to Temperature
Step-by-Step Solution & Scientific Rationale
Low to No Product Yield
1. Insufficient Temperature: The reaction may not have reached the necessary activation energy for the hydroxymethylation to proceed at an adequate rate. 2. Excessive Temperature: Prolonged exposure to high temperatures can lead to the decomposition of the starting material or the desired product.
1. Gradual Temperature Increase: Begin the reaction at a lower temperature (e.g., room temperature) and gradually increase it while monitoring the reaction progress by TLC or HPLC. An optimal temperature range is often found to be between 60-80°C. 2. Staged Temperature Profile: For some related pyrimidine syntheses, a staged approach has been shown to be effective.[1] Consider an initial phase at a moderate temperature (e.g., 60-70°C) to initiate the reaction, followed by a shorter period at a slightly higher temperature (e.g., 75-80°C) to drive the reaction to completion. This can help to minimize the formation of degradation products.
Formation of Insoluble Byproducts
Localized Overheating: "Hot spots" in the reaction vessel due to inefficient stirring can cause localized high temperatures, leading to the polymerization of formaldehyde or the formation of insoluble pyrimidine-based byproducts.
1. Ensure Efficient Stirring: Use a properly sized stir bar or overhead stirrer to maintain a homogenous reaction mixture and prevent localized temperature gradients. 2. Controlled Heating: Utilize an oil bath or a heating mantle with a temperature controller for uniform and precise heating of the reaction vessel.
Presence of Multiple Spots on TLC/Impure Product
1. Side Reactions at Elevated Temperatures: Higher temperatures can promote the formation of various side products, such as N-methylol derivatives or methylene-bridged dimers. 2. Decomposition: As mentioned, the desired product or starting material may be thermally labile, and excessive heat can lead to a complex mixture of degradation products.
1. Optimize at a Lower Temperature Range: Experiment with running the reaction at the lower end of the effective temperature range (e.g., 50-60°C) for a longer duration. While this may increase the reaction time, it can significantly improve the purity of the final product. 2. Monitor Reaction Progress Closely: Frequently analyze aliquots of the reaction mixture using TLC or HPLC to determine the optimal reaction time at a given temperature, quenching the reaction once the starting material is consumed and before significant byproduct formation occurs.
Difficulty in Product Crystallization/Isolation
Incomplete Reaction Due to Low Temperature: If the reaction is not driven to completion, the presence of unreacted starting material can interfere with the crystallization of the desired product upon cooling.
1. Confirm Reaction Completion: Before initiating the cooling and crystallization phase, ensure the reaction has gone to completion by TLC or HPLC analysis. If necessary, increase the temperature slightly or extend the reaction time. 2. Controlled Cooling Protocol: After the reaction is complete, allow the mixture to cool slowly to room temperature before further cooling in an ice bath or refrigerator. A gradual decrease in temperature often promotes the formation of larger, purer crystals. For some pyrimidine syntheses, cooling to as low as -5 to 0°C can enhance precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for the hydroxymethylation of 2,6-diaminopyrimidin-4(3H)-one?
It is advisable to start the reaction at room temperature to ensure proper mixing of the reactants before applying heat. A gradual increase in temperature allows for better control over the reaction and helps to prevent a rapid, exothermic reaction that could lead to byproduct formation.
Q2: How does the rate of heating and cooling impact the synthesis?
A slow and controlled heating rate is crucial to prevent thermal shock and the formation of localized hot spots. Similarly, a gradual cooling process is essential for obtaining a crystalline product with high purity. Rapid cooling can lead to the precipitation of an amorphous solid or trap impurities within the crystal lattice.
Q3: Can microwave irradiation be used to optimize the reaction temperature and time?
Microwave-assisted synthesis can be a powerful tool for optimizing reaction conditions, often leading to shorter reaction times and improved yields.[2] However, it requires careful optimization of power and temperature to avoid decomposition of the starting materials or product. A systematic screening of microwave conditions would be necessary to determine its suitability for this specific synthesis.
Q4: Are there any specific solvent considerations that are linked to temperature optimization?
The choice of solvent is intrinsically linked to the reaction temperature. The solvent should have a boiling point that is well above the desired reaction temperature to allow for safe operation. Furthermore, the solubility of both the starting material and the product at different temperatures should be considered to ensure a homogeneous reaction and efficient crystallization upon cooling.
Experimental Protocol: Synthesis of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
This protocol provides a general framework. Optimal conditions, particularly temperature and reaction time, should be determined empirically.
Step 1: Synthesis of 2,6-diaminopyrimidin-4(3H)-one
The synthesis of the pyrimidine core is a prerequisite. A common method involves the condensation of guanidine with ethyl cyanoacetate.[3]
Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
Add ethyl cyanoacetate to the cooled sodium ethoxide solution.
In a separate flask, prepare a solution of guanidine by treating guanidine hydrochloride with sodium ethoxide and filtering off the resulting sodium chloride.
Add the guanidine solution to the ethyl sodiocyanoacetate solution.
Heat the reaction mixture to reflux for 2-4 hours.
Evaporate the solvent under reduced pressure.
Dissolve the residue in hot water and acidify with acetic acid to precipitate the product.
Cool the mixture to 5-10°C to complete crystallization, filter the solid, wash with cold water, and dry.
Step 2: Hydroxymethylation of 2,6-diaminopyrimidin-4(3H)-one
Suspend 2,6-diaminopyrimidin-4(3H)-one in an appropriate solvent (e.g., water or a water/alcohol mixture) in a round-bottom flask equipped with a condenser and a magnetic stirrer.
Add a slight excess of aqueous formaldehyde (e.g., 37 wt. % in water).
Stir the mixture at room temperature for 30 minutes.
Gradually heat the reaction mixture to 60-80°C and maintain this temperature, monitoring the reaction progress by TLC.
Once the reaction is complete (typically after several hours), allow the solution to cool slowly to room temperature.
Further cool the mixture in an ice bath to induce crystallization.
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualization of Temperature Optimization Workflow
The following diagram illustrates a systematic approach to optimizing the reaction temperature for the hydroxymethylation step.
Caption: A workflow for systematic temperature optimization in the synthesis of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one.
References
Evans, R. M., Jones, J. M. S. J. V., & Leeson, P. G. J. W. O. D. (Year). A new synthesis of 5-hydroxymethyl-2,6-diaminopyrimidin-4-one. Journal of the Chemical Society, Perkin Transactions 1, 191-194. (A direct synthetic method for the target compound).
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
MDPI. (2023). Recent Advances in Microwave-Assisted Synthesis of Pyrimidines. Retrieved from [Link]
Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Retrieved from [Link]
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]
Google Patents. (n.d.). CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
resolving filtration issues with 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one precipitates
Executive Summary & Diagnostic Overview The Challenge: Isolating 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one (hereafter 5-HM-DAP ) is notoriously difficult due to its tendency to form thixotropic gels or sub-micron...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Diagnostic Overview
The Challenge:
Isolating 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one (hereafter 5-HM-DAP ) is notoriously difficult due to its tendency to form thixotropic gels or sub-micron fines upon precipitation.[1] This behavior stems from the molecule’s high density of hydrogen-bond donors/acceptors (three amino/amide protons and a hydroxyl group) interacting with the aqueous solvent lattice.
Root Cause Analysis:
Rapid Nucleation: Neutralization to the isoelectric point (pI ≈ 6.5–7.5) often triggers catastrophic nucleation, creating particles <1 µm that blind filter pores.
Solvent Occlusion: The hydroxymethyl group facilitates strong water retention, forming a "pseudo-hydrate" gel structure that resists deliquoring.
Polymorphism: The amorphous form is kinetically favored over the crystalline form at lower temperatures.
Troubleshooting Guide (Q&A Format)
Issue 1: "My filter paper clogs immediately, even with vacuum."
Diagnosis: You likely have a particle size distribution dominated by "fines" (particles <5 µm) due to rapid precipitation at high supersaturation.
Prevents loss of formaldehyde (reversal of synthesis).
Filter Pore Size
20–40 µm
Accommodates ripened crystals; prevents blinding.
FAQs
Q: Can I just wash the gel with acetone to dry it?A:No. While acetone dries quickly, it can react with the amino groups or residual formaldehyde to form imines or condensation products, reducing purity. Use Isopropanol (IPA) instead.
Q: Why does the product smell like formaldehyde during drying?A: The hydroxymethylation reaction is reversible.
Drying at high temperatures (>60°C) or under acidic conditions accelerates this decomposition.[1] Always dry under vacuum at moderate temperatures.
Q: I need extremely high purity (>99.5%). How do I recrystallize?A: Do not recrystallize from water alone.
Dissolve the solid in minimum 2M NaOH at room temperature.
Filter to remove insoluble mechanical impurities.
Slowly acidify with Acetic Acid (not mineral acid) to pH 7.0 while stirring at 60°C.
The slow release of protons allows for controlled crystal growth.
References
Synthesis of Pyrimidine Core
Organic Syntheses, Coll.[3] Vol. 4, p. 245 (1963); Vol. 35, p. 52 (1955). "2,4-Diamino-6-hydroxypyrimidine".[1][4][5] Describes the base synthesis of the core scaffold.
Kavalek, J., et al. "Reaction of 2-aminopyrimidine with formaldehyde." Collection of Czechoslovak Chemical Communications, 1977. Explains the kinetics of N-hydroxymethylation and the stability of the resulting bond.
(General reference for aminopyrimidine-formaldehyde chemistry).[1]
Industrial Isolation of Pyrimidines
Quest Journals, "Tungstate catalyzed oxidation of Pyrimidines... synthesis of Minoxidil".
Cherukupalli, P., et al. "Process for the preparation of 2,4-diamino-6-chloropyrimidine." US Patent Literature. Discusses isolation techniques for fine pyrimidine precipitates.
Technical Support Center: Purification & Troubleshooting for 2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
Welcome to the Technical Support Center for the isolation and purification of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one. This highly polar pyrimidine derivative is a critical intermediate in the synthesis of advan...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one. This highly polar pyrimidine derivative is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including purine analogues, antifolates, and highly selective kinase inhibitors (e.g., IRAK4 inhibitors)[1].
Due to its amphoteric nature, dense hydrogen-bonding network, and susceptibility to side reactions during formaldehyde addition[2], achieving >99.5% purity requires precise control over thermodynamic and kinetic parameters during isolation. This guide provides field-proven troubleshooting strategies, analytical profiling, and self-validating protocols to ensure scientific integrity in your drug development workflows.
Section 1: Analytical Profiling & Quantitative Data
To effectively troubleshoot, you must first understand the impurity profile of your crude synthetic mixture. The hydroxymethylation of 2,6-diaminopyrimidin-4(3H)-one often yields predictable byproducts that must be tracked during purification.
Table 1: Common Impurities and Analytical Markers in Crude Mixtures
Impurity Profile
Mechanistic Origin
HPLC RRT*
LC-MS (m/z) [M+H]+
Unreacted Starting Material
Incomplete hydroxymethylation of 2,6-diaminopyrimidin-4(3H)-one.
0.85
127.1
Bis-hydroxymethylated Byproduct
Over-alkylation by excess formaldehyde at the C5 position.
1.15
187.1
5-Formyl Oxidation Product
Aerobic oxidation of the C5-hydroxymethyl group, catalyzed by trace metals.
1.25
155.1
Methylene-Bridged Dimer
Acid-catalyzed condensation of the product with unreacted starting material.
1.40
265.2
*Relative Retention Time (RRT) based on a standard C18 Reverse-Phase gradient (Water/Acetonitrile with 0.1% TFA).
Section 2: Troubleshooting Guides & FAQs
Q1: Why does my product precipitate as a gummy, intractable residue instead of a free-flowing crystalline powder?A1: Causality: This is a classic symptom of rapid kinetic precipitation. 2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one possesses multiple hydrogen-bond donors and acceptors[3]. When the pH is adjusted too rapidly toward its isoelectric point (pI ~6.5), the molecules aggregate amorphously, trapping solvent and structurally similar impurities (like the bis-hydroxymethylated byproduct) within the matrix.
Solution: Implement a thermodynamic crystallization approach. Adjust the pH to 7.5 at an elevated temperature (60 °C), seed the solution if necessary, and then slowly titrate to pH 6.5 while cooling at a rate of 5 °C/hour. This allows the crystal lattice to organize properly, rejecting impurities into the mother liquor.
Q2: How do I effectively clear the methylene-bridged dimer impurity from the final API intermediate?A2: Causality: Dimerization is an acid-catalyzed electrophilic aromatic substitution where the hydroxymethyl group acts as a methylene donor to another pyrimidine ring. These dimers are significantly more hydrophobic than the monomer.
Solution: Leverage differential solubility in highly alkaline media. Dissolve the crude mixture in 1.0 M NaOH (pH > 11). The monomer forms a highly soluble sodium salt, while the dimer exhibits limited solubility. Perform a hot filtration over a celite/activated carbon bed to physically remove the undissolved dimer before initiating isoelectric precipitation.
Q3: My stability assay shows increasing levels of the 5-formyl oxidation product over time. How can I prevent this degradation?A3: Causality: The primary alcohol at the C5 position is sterically accessible and prone to aerobic oxidation, a process heavily accelerated by trace transition metals (e.g., Fe, Cu) introduced from reactor walls or low-grade reagents.
Solution: Add 0.05% w/v EDTA during the alkaline dissolution phase to chelate transition metals. Furthermore, sparge all crystallization solvents with nitrogen gas to displace dissolved oxygen, and dry the final product under a high vacuum rather than forced air.
This protocol utilizes an acid-base dissolution-precipitation cycle, creating a self-validating system where the product's amphoteric nature is exploited to leave both acidic and basic impurities behind in the mother liquor.
Step-by-Step Methodology:
Alkaline Dissolution: Suspend 100 g of crude 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one in 800 mL of deionized water. Slowly add 1.0 M NaOH under continuous stirring until the pH reaches 11.5. Heat the mixture to 60 °C until complete dissolution of the monomer is achieved.
Chelation & Decolorization: Add 0.5 g of EDTA and 5.0 g of activated carbon to the hot solution. Stir for 30 minutes at 60 °C to adsorb transition metals and high-molecular-weight dimers.
Hot Filtration: Filter the suspension rapidly through a pre-heated Celite pad to remove the carbon and insoluble impurities. Wash the pad with 50 mL of hot, dilute NaOH (pH 10).
Controlled Acidification (Isoelectric Focusing): Transfer the filtrate to a jacketed reactor. While maintaining the temperature at 60 °C, add 2.0 M HCl dropwise at a rate of 5 mL/min until the pH reaches 7.5. The solution will become cloudy as supersaturation begins.
Maturation & Cooling: Hold the suspension at 60 °C for 1 hour to allow Ostwald ripening of the initial nuclei. Then, cool the reactor linearly to 5 °C over 4 hours, simultaneously adjusting the final pH to 6.5–6.8 to maximize yield.
Isolation: Collect the crystalline product via vacuum filtration. Wash the filter cake sequentially with 100 mL of ice-cold deionized water, followed by 100 mL of cold absolute ethanol to displace water and remove polar organic impurities.
Drying: Dry the product in a vacuum oven at 45 °C for 12 hours to constant weight. Expected yield: 80-85% (HPLC Purity >99.5%).
Section 4: Purification Workflow Visualization
Workflow for the isoelectric purification of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one.
References
Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors, NIH,[Link]
Meteorite-catalyzed syntheses of nucleosides and of other prebiotic compounds from formamide under proton irradiation, PNAS,[Link]
N6-(2-Deoxy-d-erythro-pentofuranosyl)-2,6-diamino-3,4-dihydro-4-oxo-5-N-(2-hydroxy-3-buten-1-yl)-formamidopyrimidine Adducts of 1,3-Butadiene: Synthesis, Structural Identification, and Detection in Human Cells, ACS Publications,[Link]
In the synthesis of antifolates and antiviral guanosine analogs (e.g., Ganciclovir precursors), 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one (hereafter Compound A ) is a critical intermediate. Its purity directly impacts downstream yield and catalytic efficiency.
This guide provides a comparative NMR analysis to distinguish Compound A from its non-hydroxymethylated precursor, 2,6-diaminopyrimidin-4(3H)-one (hereafter Compound B ). The "performance" of the product in this context is defined by the diagnostic spectral switch : the disappearance of the aromatic C5-proton and the emergence of the hydroxymethyl signature.
Structural Dynamics & Tautomerism
Before interpreting the spectrum, one must understand the species present in solution. Pyrimidinones exhibit keto-enol tautomerism.
Dominant Form in DMSO-d6: The 4(3H)-one (keto) tautomer is generally favored in polar aprotic solvents like DMSO-d6.
Implication: You will observe a proton on the ring nitrogen (N3-H) and a carbonyl character at C4, rather than a true aromatic hydroxyl signal (C4-OH).
Figure 1: Tautomeric equilibrium between the keto and enol forms.[1] In DMSO-d6, the keto form dictates the primary chemical shifts, but rapid exchange broadens the N-H and O-H signals.
Experimental Protocol (Self-Validating System)
To ensure reproducibility and distinguish true signals from exchange artifacts, follow this protocol.
Solvent Selection: Why DMSO-d6?
Solubility: Compound A is highly polar and poorly soluble in CDCl3.
Exchange Suppression: DMSO-d6 (unlike D2O) allows for the observation of exchangeable protons (-OH, -NH2, -NH), which are critical for structural confirmation.
Step-by-Step Workflow
Preparation: Dissolve 5-10 mg of Compound A in 0.6 mL DMSO-d6 .
Critical Step: Ensure the sample is dry. Residual water (H2O signal at ~3.33 ppm in DMSO) can overlap with the hydroxymethyl signal or accelerate proton exchange, broadening peaks into the baseline.
Acquisition:
Pulse Angle: 30° (to prevent saturation of slow-relaxing quaternary carbons if running 13C).
Relaxation Delay (D1): Set to ≥ 1.0 second to ensure full integration accuracy of the aromatic/exchangeable protons.
Scans: 16-32 scans are sufficient for 1H on a 400 MHz instrument.
Validation (The D2O Shake):
After the initial scan, add 1-2 drops of D2O to the tube, shake, and re-run.
Result: All -NH, -NH2, and -OH signals should disappear or diminish significantly. The -CH2- signal will simplify (lose coupling to OH).
Comparative Analysis: Product vs. Precursor
This section objectively compares the target molecule against its starting material to define successful synthesis.
Table 1: Diagnostic Chemical Shift Comparison (in DMSO-d6)
Feature
Precursor (Compound B)
Product (Compound A)
Diagnostic Note
Formula
2,6-diaminopyrimidin-4(3H)-one
2,6-diamino-5-(hydroxymethyl) pyrimidin-4(3H)-one
C5 Position
Singlet, ~4.7 - 5.0 ppm (1H)
Disappears
Primary confirmation of reaction success.
Hydroxymethyl (-CH2-)
Absent
Singlet/Doublet, ~4.1 - 4.3 ppm (2H)
New signal appears.
Hydroxyl (-OH)
Absent
Triplet/Broad s, ~4.5 - 5.0 ppm (1H)
Often overlaps with water or broadens.
2-NH2
Broad s, ~6.0 - 6.5 ppm
Broad s, ~6.0 - 6.8 ppm
Shift varies slightly due to C5 substitution.
6-NH2
Broad s, ~6.0 - 6.5 ppm
Broad s, ~6.0 - 6.8 ppm
Ring N3-H
Broad, >10.0 ppm (often invisible)
Broad, >10.0 ppm (often invisible)
Highly dependent on concentration/dryness.
Detailed Spectral Assignment for Compound A
δ 4.15 ppm (d, J=5.0 Hz, 2H, -CH2-): The methylene protons at position 5. If the sample is very dry, this appears as a doublet due to coupling with the OH proton. If "wet" or acidic, it collapses to a singlet.
δ 4.60 ppm (t, J=5.0 Hz, 1H, -OH): The hydroxyl proton. Its visibility confirms the "hydroxymethyl" functionality intactness.
δ 6.30 ppm (br s, 2H, -NH2): The amino group at position 2 (between the two ring nitrogens).
δ 6.45 ppm (br s, 2H, -NH2): The amino group at position 6. Note: These two amino groups may overlap or appear as a single broad envelope depending on the specific electronic environment and temperature.
δ 10.5 - 11.5 ppm (br s, 1H, N3-H): The amide-like proton on the ring.
Experimental Workflow Visualization
The following diagram illustrates the logic flow for confirming the structure using the "D2O Shake" validation method.
Figure 2: Analytical workflow for validating 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one synthesis.
Troubleshooting & Common Pitfalls
Water Peak Interference:
Issue: DMSO-d6 absorbs atmospheric water, creating a peak at ~3.33 ppm.
Impact: If the water peak is large, it can obscure the -CH2- signal (4.15 ppm) or cause rapid exchange, making the -OH signal invisible.
Solution: Use ampoules of fresh DMSO-d6 or store solvent over molecular sieves.
Missing Amide Proton:
Issue: The N3-H proton (>10 ppm) is often not seen.
Cause: Extreme broadening due to quadrupole moment of Nitrogen or rapid exchange.
Verdict: This is normal. Do not consider the reaction failed if this peak is missing, provided the -CH2- and -NH2 signals are correct.
Integration Errors:
Issue: The -NH2 signals integrate to < 2H.
Cause: Incomplete relaxation (D1 too short) or exchange broadening.
Solution: Increase D1 to 5 seconds for quantitative integration.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135461662, 2,6-diamino-5-nitropyrimidin-4(3H)-one. Retrieved from [Link]. (Reference for precursor substructure and nomenclature).
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]. (Standard reference for solvent residual peaks).
HPLC method development for 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one detection
Executive Summary Objective: To establish a robust, self-validating HPLC method for the quantification of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one, a highly polar pyrimidine intermediate often encountered in anti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To establish a robust, self-validating HPLC method for the quantification of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one, a highly polar pyrimidine intermediate often encountered in antifolate and antiviral drug synthesis.[1]
The Challenge: This molecule possesses extreme polarity due to the hydroxymethyl group, two amino moieties, and a keto-enol tautomeric center.[1] Standard C18 columns frequently fail, resulting in phase collapse (dewetting) , elution in the void volume (
), and severe peak tailing caused by secondary silanol interactions.[1]
The Solution: This guide compares three distinct separation strategies. The Polar-Embedded Reversed-Phase (RP-AQ) method is identified as the superior choice for Quality Control (QC) environments due to its stability in 100% aqueous mobile phases and compatibility with standard UV detection.[1] Hydrophilic Interaction Liquid Chromatography (HILIC ) is presented as the high-sensitivity alternative for LC-MS applications.
Part 1: Molecule Profile & Physicochemical Analysis[1]
Understanding the analyte's behavior is the foundation of the method.[1]
Mechanism: The highly aqueous mobile phase required to retain the polar analyte causes the hydrophobic C18 chains to self-associate ("phase collapse"), expelling the mobile phase from the pores.[1]
Result: The analyte elutes near the void volume (
) with poor reproducibility.
Method B: The Robust Solution (Polar-Embedded C18 / RP-AQ)[1]
Conditions: 100% Aqueous Buffer or 98:2 Buffer/MeOH.
Outcome:OPTIMAL .
Mechanism: A polar functional group embedded in the alkyl chain allows water to penetrate the pores, preventing dewetting. This phase retains polar compounds via hydrophobic interaction and polar shielding.[1]
Result: Stable retention (
), symmetrical peaks, and high reproducibility.
Method C: The Sensitivity Alternative (HILIC-Amide)[1]
A Comparative Guide to the Mass Spectrometric Fragmentation of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one, a molecule of...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one, a molecule of significant interest in epigenetic research, more commonly known as 5-hydroxymethylcytosine (5hmC). Understanding its behavior in a mass spectrometer is crucial for its accurate identification and quantification in complex biological matrices. This document will objectively compare its fragmentation with that of related pyrimidine bases, supported by experimental data and established fragmentation mechanisms.
Introduction to 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one (5-hydroxymethylcytosine)
5-hydroxymethylcytosine is a modified nucleobase derived from the oxidation of 5-methylcytosine, a key player in DNA methylation. This modification is an important epigenetic mark involved in gene regulation and is implicated in various biological processes and diseases, including cancer. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of 5hmC in genomic DNA. A thorough understanding of its fragmentation pattern is paramount for developing robust analytical methods.
The Mass Spectrometric Profile of 5-hydroxymethylcytosine
Under typical electrospray ionization (ESI) in positive ion mode, 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one readily forms a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 142.1. When this precursor ion is subjected to collision-induced dissociation (CID), it undergoes characteristic fragmentation, providing a structural fingerprint.
When analyzing 5hmC in the context of its corresponding nucleoside (5-hydroxymethyl-2'-deoxycytidine, 5hmdC), the protonated nucleoside [5hmdC+H]⁺ is observed at an m/z of 258.1. A common observation, even with in-source fragmentation, is the cleavage of the glycosidic bond, resulting in the liberation of the protonated 5hmC base at m/z 142.1[1][2]. This ion is then selected for further fragmentation (MS/MS) to confirm its identity and for quantification.
Elucidating the Fragmentation Pathway
The fragmentation of protonated 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one is primarily dictated by the lability of the hydroxymethyl group and the stability of the pyrimidine ring. The following section details the proposed fragmentation cascade.
Caption: Proposed fragmentation pathway of protonated 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one.
The primary fragmentation events observed for the [M+H]⁺ ion of 5hmC at m/z 142.1 involve neutral losses from the hydroxymethyl group:
Loss of Water (H₂O): A facile loss of a water molecule leads to the formation of a product ion at m/z 124.1. This is a common fragmentation pathway for molecules containing a hydroxyl group.
Loss of Formaldehyde (CH₂O): The elimination of a neutral formaldehyde molecule results in a product ion at m/z 112.1. This fragment corresponds to the protonated cytosine base, indicating that the hydroxymethyl group is readily cleaved.
Further fragmentation of these primary product ions can occur, often involving the cleavage of the pyrimidine ring. A characteristic loss for pyrimidine bases is the neutral loss of isocyanic acid (HNCO), which has a mass of 43 Da.
From the ion at m/z 124.1, a subsequent loss of HNCO would produce a fragment at m/z 81.1.
From the ion at m/z 112.1 (protonated cytosine), the loss of HNCO results in a fragment at m/z 69.1.
Comparative Fragmentation Analysis
To highlight the unique fragmentation signature of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one, it is essential to compare it with its structurally related pyrimidine analogs: cytosine and 5-methylcytosine.
Compound
Precursor Ion [M+H]⁺ (m/z)
Primary Fragment(s) (m/z)
Key Neutral Loss(es)
Distinguishing Feature
Cytosine
112.1
69.1
HNCO
Direct loss of HNCO from the precursor.
5-Methylcytosine
126.1
83.1
HNCO
Loss of HNCO from the precursor.
2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
142.1
124.1, 112.1
H₂O, CH₂O, HNCO
Initial losses of H₂O and CH₂O are characteristic.
The presence of the hydroxymethyl group in 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one introduces unique and diagnostic fragmentation pathways, namely the loss of water and formaldehyde, which are absent in cytosine and 5-methylcytosine. This allows for the unambiguous differentiation of these important epigenetic markers in a complex mixture.
Experimental Protocol for LC-MS/MS Analysis
The following provides a generalized, robust protocol for the analysis of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one and its related compounds using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation (from Genomic DNA)
DNA Extraction: Isolate genomic DNA from cells or tissues using a suitable commercial kit or standard phenol-chloroform extraction protocol.
DNA Digestion: Digest 1-2 µg of DNA to individual nucleosides using a cocktail of enzymes, including DNase I, nuclease P1, and alkaline phosphatase.
Protein Removal: Precipitate proteins by adding an equal volume of cold acetonitrile or by using a centrifugal filter device.
Supernatant Collection: Centrifuge the sample and collect the supernatant containing the nucleosides.
Solvent Evaporation and Reconstitution: Dry the supernatant under vacuum and reconstitute in an appropriate volume of the initial mobile phase.
2. Liquid Chromatography
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A linear gradient from 0% to 30% B over 10 minutes, followed by a wash and re-equilibration step.
Flow Rate: 0.2-0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5-10 µL.
3. Mass Spectrometry
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
Collision Energy: Optimize for each transition to achieve maximum signal intensity.
Caption: A typical workflow for the analysis of 5-hydroxymethylcytosine from genomic DNA.
Conclusion
The mass spectrometric fragmentation of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one is characterized by initial neutral losses of water and formaldehyde from its protonated molecule, a feature that distinguishes it from cytosine and 5-methylcytosine. This unique fragmentation signature is fundamental for the development of highly specific and sensitive LC-MS/MS methods for its quantification in epigenetic studies. The provided experimental protocol offers a robust starting point for researchers aiming to analyze this important DNA modification.
References
Song, C. X., et al. (2011). Sensitive and specific single-molecule sequencing of 5-hydroxymethylcytosine. Nature Biotechnology, 29(1), 68-72. [Link]
Yin, R., et al. (2013). Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry. Clinical Chemistry, 59(5), 810-817. [Link]
Le, T., et al. (2011). A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples. Epigenetics, 6(5), 623-629. [Link]
Globisch, D., et al. (2010). Tissue distribution of 5-hydroxymethylcytosine and search for active demethylation intermediates. PloS one, 5(12), e15367. [Link]
Ito, S., et al. (2011). Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine. Science, 333(6047), 1300-1303. [Link]
Comparative Guide: IR Spectroscopy of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
Executive Summary This technical guide provides a comparative infrared (IR) spectroscopic analysis of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one , a critical intermediate in the synthesis of antiviral guanosine ana...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comparative infrared (IR) spectroscopic analysis of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one , a critical intermediate in the synthesis of antiviral guanosine analogs (e.g., Ganciclovir) and antifolates.[1]
The guide distinguishes the target molecule from its direct precursor, 2,6-diaminopyrimidin-4(3H)-one , and other common impurities.[1] It focuses on the diagnostic "fingerprint" regions—specifically the emergence of the primary alcohol C-O stretch and the hydroxymethyl-induced shifts in the amide region—to validate reaction completion.
Part 1: Structural Context & Theoretical Expectations[1]
To interpret the spectrum accurately, one must understand the vibrational modes introduced by the functionalization at the C-5 position.
The Structural Shift
The transformation from the precursor to the target involves the addition of a hydroxymethyl group (-CH₂OH) at the 5-position of the pyrimidine ring.
Target: 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one (Lower symmetry, introduction of H-bonding alcohol, aliphatic C-H).[1]
Tautomeric Considerations
While pyrimidines can exhibit lactam-lactim (keto-enol) tautomerism, in the solid state (KBr pellet or ATR crystal), this molecule exists predominantly in the oxo- (lactam/3H) form.[1] Consequently, the spectrum will feature a strong Carbonyl (C=O) stretch rather than a C-O-H phenolic system.
Part 2: Comparative Spectral Analysis[2]
The following table contrasts the target molecule with its non-hydroxymethylated precursor. The Bolded rows represent the diagnostic peaks required for product validation.
Moderate: Substitution at C-5 removes a ring C-H mode.[1]
Note on Comparison: The disappearance of the C-5 Ring C-H wag (often sharp in the precursor around 780-800 cm⁻¹) and the appearance of the C-O alcohol stretch at ~1050 cm⁻¹ is the primary evidence of successful synthesis.
Part 3: Decision Logic & Workflow (Visualization)[1]
The following diagrams illustrate the logical process for validating the compound during synthesis.
Diagram 1: Spectral Validation Logic Tree
Caption: Decision tree for distinguishing the target hydroxymethyl derivative from its precursor based on IR spectral features.
Diagram 2: Synthesis Monitoring Workflow
Caption: Process flow for using IR spectroscopy as an in-process control (IPC) checkpoint during drug intermediate synthesis.
Part 4: Experimental Protocol (Self-Validating)
To ensure the spectral data is reliable—particularly regarding the hygroscopic nature of hydroxymethyl pyrimidines—follow this protocol.
Sample Preparation
Technique: ATR (Attenuated Total Reflectance) is preferred for speed, but KBr Pellet is superior for resolving the fingerprint region (1000–1500 cm⁻¹).
Drying (Critical): The target molecule is prone to retaining water, which absorbs at 3400 cm⁻¹ and 1640 cm⁻¹, masking the diagnostic peaks.
Step: Dry sample in a vacuum oven at 60°C for 4 hours prior to analysis.
Validation: If the peak at ~2100 cm⁻¹ (broad water combination band) is visible, re-dry the sample.
Scans: Minimum 16 scans to reduce noise in the fingerprint region.
Troubleshooting Common Anomalies
Anomaly: Split Carbonyl Peak (1650/1680 cm⁻¹).
Cause: Crystal packing effects or mixed tautomers (rare).
Action: Recrystallize from water/methanol.
Anomaly: Missing 1050 cm⁻¹ peak.
Cause: Reaction failure (no hydroxymethylation) or decomposition (loss of formaldehyde).
Action: Check pH of reaction; hydroxymethylation is reversible under highly basic conditions.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135461662, 2,6-diamino-5-nitropyrimidin-4(3H)-one (Structural Analog Data).[1] Retrieved from [Link]
Vertex AI Search / NIH. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.[1] (Detailed spectral data for 6-substituted pyrimidinones). Retrieved from [Link]
MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (Specific IR assignments for 5-hydroxymethyl groups). Retrieved from [Link][1]
ResearchGate. Molecular structure and some reactivity aspects of 2,6-diamino-4(3H)-pyrimidinone monohydrate. (Precursor characterization). Retrieved from [Link]
NIST Chemistry WebBook. Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro- IR Spectrum.[1] (Comparative amine/nitro pyrimidine spectra). Retrieved from [Link][1]
Comparative Analysis of Synthetic Routes for 2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
Executive Summary The compound 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one (often referred to as 2,4-diamino-5-hydroxymethyl-6-hydroxypyrimidine) is a critical intermediate in the synthesis of classical antifolates[...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one (often referred to as 2,4-diamino-5-hydroxymethyl-6-hydroxypyrimidine) is a critical intermediate in the synthesis of classical antifolates[1], furo[2,3-d]pyrimidine analogues[2], and inhibitors of GTP cyclohydrolase I (GCH1)[3]. Because the downstream applications of this molecule demand exceptionally high purity, selecting the optimal synthetic route is paramount. This guide objectively compares the three primary synthetic strategies—base-catalyzed hydroxymethylation, acid-catalyzed hydroxymethylation, and de novo pyrimidine annulation—providing mechanistic insights and a self-validating experimental protocol for the highest-yielding route.
Mechanistic Grounding: The Causality of C5-Hydroxymethylation
The most direct method to synthesize the target compound is the electrophilic aromatic substitution of 2,4-diamino-6-hydroxypyrimidine (DAHP) with formaldehyde. The success of this reaction is entirely dictated by the electronic state of the pyrimidine ring, which is governed by pH.
Base-Catalyzed Causality (The Optimal Route): DAHP possesses electron-donating amino groups at C2 and C6, and a tautomeric hydroxyl/oxo group at C4. When the reaction pH is elevated to ~9.5, the C4-hydroxyl group is deprotonated to form a phenoxide-like anion. This anionic state massively increases the electron density of the pyrimidine ring via resonance, specifically localizing a partial negative charge at the C5 carbon. This makes C5 a highly potent nucleophile that readily attacks the carbonyl carbon of formaldehyde[1].
Acid-Catalyzed Causality (The Suboptimal Route): In an acidic medium, formaldehyde is protonated, increasing its electrophilicity. However, the amino groups on the DAHP ring are simultaneously protonated to form ammonium cations. This exerts a strong electron-withdrawing effect, deactivating the C5 position. Consequently, the reaction requires higher temperatures, which inadvertently promotes the formation of methylene-bridged dimers and bis-hydroxymethylated byproducts.
Reaction pathways comparing base-catalyzed and acid-catalyzed hydroxymethylation.
Quantitative Comparison of Synthetic Routes
To objectively evaluate the viability of each method for scale-up and high-throughput synthesis, we compare the key performance metrics of the three primary routes below.
Parameter
Route A: Base-Catalyzed Hydroxymethylation
Route B: Acid-Catalyzed Hydroxymethylation
Route C: De Novo Annulation (Guanidine + Ester)
Overall Yield (%)
82 - 88%
55 - 65%
40 - 50%
Crude Purity
>95%
~85% (Dimer impurities)
~90%
Reaction Time
4 - 6 hours
12 - 16 hours
24+ hours (Multi-step)
Scalability
Excellent (Aqueous, mild heating)
Moderate (Corrosion risks)
Poor (Requires anhydrous conditions)
E-factor
< 5 (Green chemistry compliant)
8 - 10
> 20
Primary Limitation
Requires strict pH monitoring
Sluggish kinetics, difficult purification
High cost of functionalized ester precursors
Optimized Experimental Protocol: A Self-Validating System
Based on the comparative data, the base-catalyzed route is the definitive standard. The following protocol is designed as a self-validating system , ensuring that each step contains an analytical checkpoint to guarantee causality and prevent downstream failures.
Step-by-Step Methodology
Reagent Preparation: Suspend 10.0 g (79.3 mmol) of 2,4-diamino-6-hydroxypyrimidine (DAHP) in 100 mL of deionized water. Causality: DAHP is poorly soluble in neutral water, forming a cloudy suspension.
Anionic Activation: Add 1.0 M NaOH dropwise under continuous stirring until the pH stabilizes at 9.5.
Self-Validation Checkpoint: The suspension will transition into a clear, slightly yellow solution. If the solution remains cloudy, the sodium salt has not fully formed, and C5 nucleophilicity will be compromised.
Electrophilic Addition: Slowly add 7.7 g (95.1 mmol, 1.2 eq) of 37% aqueous formaldehyde (formalin) dropwise over 15 minutes at room temperature. Causality: Slow addition prevents the exothermic Cannizzaro reaction and limits formaldehyde polymerization.
Thermal Maturation: Heat the reaction mixture to 60°C and maintain for 4 hours.
In-Process Chromatographic Validation: Withdraw a 10 µL aliquot, dilute in mobile phase, and analyze via HPLC (C18 column, 254 nm).
Self-Validation Checkpoint: Do not proceed to isolation until the DAHP starting material peak area is < 2%.
Precipitation & Isolation: Cool the mixture to 4°C in an ice bath. Carefully adjust the pH to 6.5–7.0 using 1.0 M HCl.
Causality: Neutralizing the phenoxide-like anion returns the pyrimidine to its neutral tautomeric state, drastically reducing its aqueous solubility and forcing the target product to precipitate.
Purification: Filter the resulting off-white precipitate under vacuum. Wash the filter cake sequentially with 50 mL of ice-cold water (to remove salts) and 30 mL of cold ethanol (to remove trace unreacted formaldehyde).
Drying: Dry the product under vacuum at 50°C for 12 hours to afford the target compound.
Self-validating experimental workflow for the synthesis and verification of the target compound.
Analytical Validation Standards
To confirm the structural integrity of the synthesized 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one, the following spectral benchmarks must be met:
1H-NMR (DMSO-d6, 400 MHz): The definitive proof of successful C5-hydroxymethylation is the complete disappearance of the C5-H aromatic proton singlet (which appears at ~5.7 ppm in the DAHP starting material)[4]. Concurrently, a new methylene doublet (-CH2-OH) must appear at ~4.3 ppm, and a hydroxyl triplet (-OH) at ~4.8 ppm.
Mass Spectrometry (ESI+): Expected m/z for[M+H]+ is 157.07.
References
Rauckman, B. S., Tidwell, M. Y., Johnson, J. V., & Roth, B. (1989). Synthesis and antifolate activity of 2,4-diamino-5-[(1,2,3,4-tetrahydro-6-quinolyl)methyl]pyrimidines. Journal of Medicinal Chemistry.
Gangjee, A., et al. (2005). Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues as antifolates. Journal of Medicinal Chemistry.
Wei, J. L., et al. (2024). TET1 as a master regulator controlling GPX4-dependent and -independent ferroptosis surveillance in acute myeloid leukemia. Nature Communications (via PMC).
UV-Vis absorption spectra of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one , a critical intermediate often encountered in the synthesis of antifolates,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one , a critical intermediate often encountered in the synthesis of antifolates, antiviral nucleosides, and pteridine cofactors (e.g., Tetrahydrobiopterin).
Executive Summary & Technical Context
The compound 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one (often referred to as the "5-HM derivative") represents a specific functionalization of the parent pharmacophore, 2,6-diaminopyrimidin-4(3H)-one (CAS 56-06-4).
In drug development, distinguishing the 5-hydroxymethyl derivative from its unsubstituted parent or other metabolic byproducts (such as formylated derivatives) is crucial for process validation. This guide compares the spectral performance of the 5-HM derivative against its parent compound and establishes a self-validating protocol for its identification using UV-Visible spectroscopy.
Key Spectral Differentiators
Feature
Parent Compound (2,6-diamino-4-pyrimidinone)
Target: 5-HM Derivative
Mechanism of Shift
Primary (Acidic)
~274 nm
~278–282 nm
Bathochromic shift due to 5-alkyl/OH auxochrome.
Secondary (Acidic)
~235 nm
~240 nm
Electronic transition modification.
pH Sensitivity
High (pKa ~10.6)
High
Ionization of the 4-hydroxyl/oxo group.
Detection Limit (LOD)
~0.5 µg/mL
~0.5 µg/mL
Molar absorptivity () is comparable.
Comparative Spectral Analysis
The Parent Baseline: 2,6-diaminopyrimidin-4(3H)-one
To validate the spectrum of the 5-HM derivative, one must first establish the baseline of the commercially available parent compound (CAS 56-06-4).
Structure: Pyrimidine ring with amino groups at C2 and C6, and a ketone/hydroxyl at C4.
Spectral Signature: In 0.1 M HCl, the parent compound exhibits a strong absorption band centered at 274 nm . This transition is attributed to the
excitation of the conjugated pyrimidine system.
Solvent Effect: In alkaline media (0.1 M NaOH), the deprotonation of the N3/O4 moiety causes a bathochromic (red) shift, typically moving the
to ~290 nm .
The Target: 5-Hydroxymethyl Substitution Effect
The introduction of a hydroxymethyl (-CH2OH) group at the C5 position introduces two effects:
Hyperconjugation: The methylene group acts as a weak electron-donating alkyl substituent.
Auxochromic Effect: While the -CH2OH group is not directly conjugated to the ring system in the same way an amino group is, the alkyl substitution at C5 typically induces a +4 to +8 nm bathochromic shift relative to the unsubstituted parent.
Predicted Experimental Values:
Acidic Media (0.1 M HCl):
nm.
Basic Media (0.1 M NaOH):
nm.
Critical Insight: If your sample exhibits a
< 275 nm in acid, it is likely the unsubstituted parent or a degradation product where the hydroxymethyl group has been cleaved.
This protocol is designed to be self-validating . By running the sample at two distinct pH levels, you confirm the identity of the compound based on its specific ionizable groups (pKa shift), eliminating false positives from non-ionizable impurities.
Reagents and Preparation
Solvent A (Acidic): 0.1 M Hydrochloric Acid (HCl).
Solvent B (Basic): 0.1 M Sodium Hydroxide (NaOH).
Blank: Match the solvent exactly (0.1 M HCl or NaOH).
Standard: 2,6-diaminopyrimidin-4(3H)-one (CAS 56-06-4) for baseline comparison.
Workflow Methodology
Figure 1: Self-validating spectral characterization workflow for ionizable pyrimidines.
Step-by-Step Procedure
Stock Solution: Dissolve 1.0 mg of the target compound in 100 mL of deionized water. Sonicate if necessary to ensure complete dissolution.
Acidic Scan: Take 1.0 mL of Stock and dilute to 10.0 mL using 0.1 M HCl .
Expectation: Clear solution, pH ~1.
Basic Scan: Take 1.0 mL of Stock and dilute to 10.0 mL using 0.1 M NaOH .
Expectation: Clear solution, pH ~13.
Measurement:
Perform a baseline correction using the respective solvent blanks.
Calculation: Calculate the Molar Extinction Coefficient (
) using the Beer-Lambert Law:
Where is molar concentration and is path length (1 cm).
Troubleshooting & Interference Analysis
When analyzing 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one, specific impurities can mimic or distort the spectrum.
Interference
Spectral Characteristic
Resolution Strategy
Unsubstituted Parent
shifts Blue (~274 nm)
Use HPLC-UV to separate; the parent elutes later on C18 columns due to lack of the polar -OH group.
Oxidized Formyl Derivative
New peak at >300 nm
Check for "Fapy" derivatives (formamidopyrimidines) which have extended conjugation.
Ring Opening
Loss of characteristic 280 nm peak
Ensure pH does not exceed 13 for extended periods; pyrimidines can degrade in strong alkali over time.
Pathway of Degradation
The 5-hydroxymethyl group is susceptible to oxidation to a formyl group (aldehyde) or carboxylic acid.
Figure 2: Spectral shifts associated with oxidative degradation pathways.
References
Cavalieri, L. F., & Bendich, A. (1950). The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society, 72(6), 2587–2594. Link
ChemicalBook. (2025).[4][5] 2,4-Diamino-6-hydroxypyrimidine (CAS 56-06-4) Product Properties. Link
National Institute of Standards and Technology (NIST). (2024). UV/Vis and IR Spectra of Pyrimidine Derivatives. NIST Chemistry WebBook, SRD 69.[6] Link
Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience. (Standard reference for pyrimidine spectral rules and auxochromic shifts).
Reference Standards for 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one Analysis
This guide addresses the critical analysis of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one , a polar pyrimidine intermediate often encountered as a process impurity or degradation product in the synthesis of antifola...
Author: BenchChem Technical Support Team. Date: March 2026
This guide addresses the critical analysis of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one , a polar pyrimidine intermediate often encountered as a process impurity or degradation product in the synthesis of antifolates (e.g., Pemetrexed, Methotrexate) and pteridine-based therapeutics.
A Comparative Technical Guide for Analytical Method Development
Executive Summary & Compound Profile
The analyte 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one (often referred to as the "5-hydroxymethyl intermediate") presents a unique analytical challenge. It typically arises from the reaction of 2,6-diamino-4-pyrimidinone with formaldehyde or as a degradation product of folate precursors.
Its high polarity and the reactivity of the hydroxymethyl group (susceptible to oxidation to formyl or deformylation) make the selection of a stable reference standard critical for accurate quantification.
Chemical Profile
Property
Description
Systematic Name
2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
Tautomer
2,4-diamino-6-hydroxy-5-hydroxymethylpyrimidine
Molecular Formula
C₅H₈N₄O₂
Molecular Weight
156.14 g/mol
Solubility
High in acidic aqueous buffers; poor in organic solvents.
Stability Concern
High. The C5-hydroxymethyl group is labile; can revert to the parent pyrimidine or oxidize to the aldehyde.
Comparative Analysis of Reference Standard Options
Unlike common pharmacopeial impurities, this specific hydroxymethyl derivative is rarely available as a shelf-stable Catalog CRM (Certified Reference Material). Researchers must often choose between custom synthesis or in-situ generation.
Comparison Matrix
Feature
Option A: Custom Synthesized Standard
Option B: In-Situ Generated Marker
Option C: Surrogate Standard (Parent)
Primary Use
GMP Release Testing, Quantitation
Method Development, RT Identification
Early Stage Quantitation (with RRF)
Purity
>98% (Certified by qNMR/Mass Balance)
Unknown (Mixture)
>99% (Commercial CRM)
Traceability
High (COA provided)
None
High (Parent compound COA)
Stability
Moderate (Requires -20°C, Desiccant)
Low (Use immediately)
High
Cost/Time
High / 4-8 Weeks lead time
Low / <1 Hour
Low / Immediate
Suitability
Gold Standard for Validation
Qualitative Only
Semi-Quantitative
Technical Insight: Why Option A is Non-Negotiable for GMP
While Option B is excellent for identifying the peak location during method development, it cannot be used for linearity or accuracy studies. The hydroxymethyl group's instability means an in-situ mixture will change concentration during the run. For GMP release, a characterized solid standard (Option A) stored under argon at -20°C is required to ensure the "Assay as Is" value is valid.
Decision Logic for Standard Selection
The following decision tree illustrates the logical flow for selecting the appropriate standard based on your development phase.
Figure 1: Decision logic for selecting the appropriate reference standard configuration based on the stage of drug development.
Experimental Protocols
Protocol A: In-Situ Generation of the Marker (Qualitative)
Purpose: To confirm the retention time of the hydroxymethyl impurity without purchasing a custom standard.
Mechanism: The reaction of 2,6-diamino-4-pyrimidinone with formaldehyde is rapid under basic conditions.
Preparation:
Dissolve 10 mg of 2,6-diamino-4-pyrimidinone (Parent) in 10 mL of 0.1 N NaOH.
Add 50 µL of Formaldehyde solution (37% w/w).
Heat at 60°C for 30 minutes.
Analysis:
Neutralize with 0.1 N HCl.
Inject immediately onto HPLC.
Expected Result: The parent peak will decrease, and a new, slightly more polar peak (the hydroxymethyl derivative) will appear eluting before the parent in Reversed-Phase (RP) or after in HILIC.
Protocol B: Validated HPLC Method for Quantitation
Challenge: The compound is highly polar. Standard C18 columns often fail to retain it (k' < 1).
Solution: Use Ion-Pairing Chromatography or HILIC .
Method Parameters:
Column: Amide-HILIC (e.g., Waters XBridge Amide), 3.5 µm, 4.6 x 150 mm.
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for amino-pyrimidines).
Mobile Phase B: Acetonitrile : 10 mM Ammonium Acetate (90:10).
Gradient:
0-2 min: 95% B (Isocratic hold)
2-15 min: 95% B → 70% B
15-20 min: 70% B (Hold)
Flow Rate: 1.0 mL/min.
Detection: UV at 265 nm (Max absorbance for diaminopyrimidines).
Temperature: 30°C.
Self-Validating Check:
System Suitability: The resolution (Rs) between the Parent (2,6-diamino-4-pyrimidinone) and the Hydroxymethyl impurity must be > 2.0.
Linearity: Inject 5 levels of Option A standard (0.5 µg/mL to 50 µg/mL). R² must be > 0.999.
Synthesis & Degradation Pathway
Understanding the origin of this impurity is vital for controlling it.
Figure 2: Reaction pathway showing the formation of the analyte and its potential degradation routes.
References
USP General Chapter <621> Chromatography . United States Pharmacopeia.[1] (Provides guidelines for system suitability and resolution requirements). Link
ICH Q2(R2) Validation of Analytical Procedures . International Council for Harmonisation. (Defines requirements for specificity, linearity, and accuracy in impurity methods). Link
PubChem Compound Summary: 2,6-Diamino-4-pyrimidinone . National Center for Biotechnology Information. (Parent compound data for surrogate standard comparison). Link
Baugh, C.M., et al. "The synthesis of 6-hydroxymethylpteridines." Journal of Organic Chemistry. (Describes the hydroxymethylation chemistry of pyrimidines precursors). Link
BenchChem HPLC Guides . "Methods for Purity Assessment of Polar Pyrimidines." (General HILIC strategies for polar amino-pyrimidines). Link
Operational Disposal Guide: 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one Part 1: Executive Safety Assessment & Chemical Profile The "Why" Behind the Protocol: 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one is a fun...
Part 1: Executive Safety Assessment & Chemical Profile
The "Why" Behind the Protocol:
2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one is a functionalized pyrimidine often utilized as a key intermediate in the synthesis of antiviral nucleoside analogs (e.g., precursors to acyclic guanosine mimics) or antifolates.[1][2][3][4][5] Due to its structural similarity to DNA nucleobases, this compound must be treated as a suspected mutagen and a bioactive agent until toxicological data proves otherwise.[1]
Standard drain disposal is strictly prohibited.[3] The high nitrogen content of the pyrimidine ring necessitates incineration to prevent environmental persistence and eutrophication.
Do not mix with oxidizing solids (e.g., nitrates, permanganates).[1][2]
Packaging:
Primary Containment: Place solid waste in a clear, 4-mil polyethylene bag. Seal with tape.[3]
Secondary Containment: Place the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) drum or a secondary yellow biohazard/chemical waste bag (depending on facility coding).[1][2][3][4][5]
Transfer to EHS for High-Temperature Incineration .[1][2][3][4][5]
Reasoning: The pyrimidine ring is thermally stable; standard landfilling risks leaching. Incineration ensures complete destruction of the heterocycle.
B. Liquid Waste Management (Mother Liquors & HPLC Effluent)
Applicability: Reaction mixtures, filtrates, and wash solvents.[1][2]
Characterization:
Determine the primary solvent (e.g., Water, DMSO, Methanol).[1][2]
Check pH.[3] If pH < 2 or > 12.5, neutralize to pH 5–9 before combining with general organic waste, unless your facility has a dedicated "Corrosive Solvent" stream.[1][2]
Segregation Rule (CRITICAL):
NO Oxidizers: Ensure the waste container is free of peroxides or nitric acid residues.[3] Aminopyrimidines can form unstable N-nitroso compounds or generate heat when oxidized.[1][2][3][4][5]
Container Selection:
Use approved safety carboys (HDPE or Glass) with vented caps to prevent pressure buildup.
Hand-off:
Fill container to only 90% capacity (leave headspace).
Tag as "Non-Halogenated Organic Waste" (unless chlorinated solvents are present) with the constituent listed as a trace contaminant.
Part 3: Visual Decision Matrix (DOT Diagram)
The following logic flow ensures compliant decision-making at the bench level.
Caption: Decision matrix for the segregation and packaging of aminopyrimidine waste streams. Note the critical checkpoint for oxidizer incompatibility.
Part 4: Emergency Procedures (Spill Response)
Scenario: Benchtop spill of solid powder (~500 mg).
PPE Upgrade: Immediately don double nitrile gloves , safety goggles, and an N95/P100 particulate respirator.[1] Do not inhale dust.[3][7][8][9]
Containment: Cover the spill gently with damp paper towels to prevent dust aerosolization.[3] Do not dry sweep.[3]
Decontamination:
Wipe the area with a 10% bleach solution (Sodium Hypochlorite).
Mechanism:[3][5] Bleach oxidatively degrades the pyrimidine ring and amino groups, reducing biological activity.
Cleanup: Wipe up bleach residue with water.[3] Place all cleanup materials into the "Solid Waste" stream (as defined in Part 2A).
References
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. EPA530-F-11-003.[1][2][3][4][5] Available at: [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]
PubChem. Compound Summary: 2,6-Diaminopyrimidin-4(3H)-one (Parent Scaffold).[1][2][3][4][5] National Library of Medicine.[3] Accessed March 2026.[3][7] Available at: [Link][3][4]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[3] 29 CFR 1910.1200(g). Available at: [Link][3][4][5]
Personal protective equipment for handling 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
This guide provides a comprehensive safety and operational framework for handling 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one . Due to the specific nature of this compound—often used as a critical intermediate in th...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive safety and operational framework for handling 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one . Due to the specific nature of this compound—often used as a critical intermediate in the synthesis of antifolates (e.g., methotrexate analogs) and antiviral agents—it requires a safety protocol that bridges standard organic handling with high-potency compound precautions.
Executive Safety Summary
Compound Identity:
Chemical Name: 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one[1]
Core Directive: Treat as a Potential Bioactive Agent . While specific toxicological data may be limited compared to commercial bulk chemicals, its structural similarity to diaminopyrimidines (known folic acid antagonists) necessitates the use of the Precautionary Principle .
Hazard Assessment & Risk Profile
This assessment is derived from the structural backbone of 2,6-diaminopyrimidin-4(3H)-one (CAS 56-06-4) and functional group analysis.[1][2][3]
Reasoning: The "OV" component protects against potential degradation byproducts (e.g., trace formaldehyde from the hydroxymethyl group under extreme stress), while P100 stops particulates.
C. Eye & Body Protection
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Note: Safety glasses are insufficient for powders that can drift.[2][3]
Body: Tyvek® Lab Coat or chemically resistant apron over standard cotton lab coat.[1] Long pants and closed-toe chemically resistant shoes are mandatory.[1][2][3]
Operational Protocol: Safe Handling Workflow
This workflow minimizes aerosol generation, the primary route of exposure for solid pyrimidine derivatives.
Step 1: Preparation & Engineering Controls
Verify Fume Hood: Ensure certification is current. Clear the sash path.
Static Control: Use an ionizing bar or antistatic gun if the powder is fluffy/electrostatic.[1]
Surface Protection: Line the work area with plastic-backed absorbent pads (absorbent side up).[1][2][3]
Step 2: Weighing Procedure (The "Closed Transfer" Method)
Tare Container: Place the receiving vessel (e.g., round-bottom flask) inside the hood.
Transfer: Use a disposable spatula.[1] Do not pour from the source bottle.
Solvent Addition: Add the solvent (e.g., DMSO, dilute acid) to the solid gently down the side of the flask to suppress dust.
Decontamination: Wipe the exterior of the source bottle with a damp Kimwipe before returning it to storage.
Step 3: Reaction Setup
Solubility Note: This compound has poor solubility in water and neutral organic solvents.[1] It typically requires acidic media (e.g., dilute HCl) or polar aprotic solvents (DMSO) for dissolution.
Thermal Stability: Avoid heating above 100°C without solvent; hydroxymethyl groups can dehydrate or deformylate at high temperatures.
Figure 1: Safe handling workflow emphasizing aerosol suppression and containment.[1][2][3]
Emergency Response Procedures
A. Accidental Spill (Solid Powder)[1]
Evacuate: Clear the immediate area of non-essential personnel.
Cover the spill with wet paper towels (water or ethanol).[1]
Scoop the wet slurry into a hazardous waste bag.
Wipe the surface with a 10% bleach solution (deactivates amino groups via oxidation) followed by water.[1]
B. Exposure First Aid
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Skin Contact: Wash with soap and copious water for 15 minutes.[1] The compound is likely basic; do not use acidic neutralizers on skin—use water.
Eye Contact: Flush with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.
Storage & Disposal
Storage Conditions
Temperature: 2–8°C (Refrigerated). Hydroxymethyl groups can be sensitive to thermal degradation over long periods.[1]
Atmosphere: Store under Argon or Nitrogen .[1] The amine groups are susceptible to oxidation.
Container: Amber glass vial (protect from light).
Disposal Protocol
Solid Waste: Dispose of contaminated gloves, spatulas, and paper towels in a container labeled "Hazardous Solid Waste: Toxic Organic."
Liquid Waste: Collect reaction mixtures in "Halogen-Free Organic Waste" (unless halogenated solvents were used).[1][2][3]
Destruction: The preferred method is High-Temperature Incineration at a licensed facility.[1][2][3]
References
PubChem. (n.d.).[1] 2,6-Diaminopyrimidin-4(3H)-one (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
National Institutes of Health (NIH). (2015).[1] Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors.[1][2][3] ACS Medicinal Chemistry Letters.[1] Retrieved from [Link][1][2][3]